Docetaxel Impurity 4

Catalog No.
S1790386
CAS No.
153744-63-9
M.F
C17H23NO5
M. Wt
321.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docetaxel Impurity 4

CAS Number

153744-63-9

Product Name

Docetaxel Impurity 4

Molecular Formula

C17H23NO5

Molecular Weight

321.37

Synonyms

(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester

Docetaxel intermediate.

origin and formation of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Docetaxel Impurity 4

The table below summarizes the key identifying information for this compound:

Property Description
Chemical Name (IUPAC) (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Chemical Structure (Source: SynZeal)

Origin and Formation Pathway

This compound is classified as a process-related impurity, not a degradation product [2]. It originates during the semi-synthetic production of Docetaxel itself.

  • Role in Synthesis: The molecule is a key protected intermediate, often referred to as the "side-chain," used in constructing the final Docetaxel molecule [1] [3]. It is designed to be coupled with the baccatin core structure (10-deacetylbaccatin III) to form Docetaxel.
  • Formation Mechanism: If the coupling reaction with the baccatin core is incomplete or inefficient, this unreacted intermediate can carry through the process and be present in the final Active Pharmaceutical Ingredient (API) as an impurity [2].

Analytical Methodologies for Control

Controlling Impurity 4 requires specific, stability-indicating High-Performance Liquid Chromatography (HPLC) methods that can separate it from other process impurities, degradation products, and formulation excipients [4].

The general workflow for method development and analysis is as follows:

Start Start: Develop HPLC Method A Select Stationary Phase (e.g., C18 or C8 column) Start->A B Optimize Mobile Phase (e.g., Water/Acetonitrile/Methanol gradient) A->B C Validate Method Specificity B->C D Confirm Separation from: - Other Impurities - Degradants - Placebo (e.g., Polysorbate 80) C->D E Establish Relative Retention Time (RRT) and Relative Response Factor (RRF) D->E F Routinely Test Docetaxel API and Drug Product E->F

Key Methodological Considerations:

  • Separation from Placebo: A critical challenge is that polysorbate 80, a common solubilizer in Docetaxel injections, produces peaks in HPLC. A robust method must separate Impurity 4 from these placebo peaks to avoid inaccurate quantification [4].
  • Use of Reference Standards: Authentic standards of Impurity 4 are used to establish its Relative Retention Time (RRT) and Relative Response Factor (RRF), which are essential for its accurate identification and quantification during quality control testing [4] [1].

Regulatory and Quality Control

This compound is recognized by suppliers as a chemical entity for which reference standards are available. These standards are vital for:

  • Analytical Method Development and Validation (AMV)
  • Quality Control (QC) during commercial production
  • Filing Abbreviated New Drug Applications (ANDAs) [1]

Summary

This compound is a known process intermediate whose presence in the final product indicates residual starting material from synthesis. Its control is mandated in pharmaceutical development, requiring carefully developed HPLC methods and authentic reference standards for accurate monitoring.

References

Author: Smolecule Technical Support Team. Date: February 2026

Identity and Role of Docetaxel Impurity 4

The table below summarizes the key technical details of this compound:

Attribute Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C17H23NO5 [1]
Molecular Weight 321.4 g/mol [1]
Role & Classification Process-related impurity; used as a reference standard for analytical method development and validation [1].

This impurity is a chemical building block used in the synthetic process of Docetaxel. Its structure is a component of the side chain used to create the final Docetaxel molecule [1] [2].

Formation and Analytical Control

The following diagram illustrates how this impurity fits into the Docetaxel manufacturing and control workflow:

workflow Docetaxel Impurity Workflow Synthesis Synthesis Impurity_Formation Impurity 4 Formation Synthesis->Impurity_Formation Isolation Isolation & Purification (MPLC, Prep HPLC) Impurity_Formation->Isolation Characterization Structural Characterization (NMR, MS, XRD) Isolation->Characterization Application Use as Reference Standard (QC, ANDA) Characterization->Application

Impurity 4 can be carried over into the final Active Pharmaceutical Ingredient (API) if not adequately removed during purification [3]. As shown in the workflow, it is isolated and characterized to serve as a reference standard for quality control, ensuring the main drug substance is free from this impurity at unsafe levels [1].

Regulatory and Safety Significance

For regulatory filings like an Abbreviated New Drug Application (ANDA), identification and control of process impurities like this compound are mandatory [1]. Regulatory guidelines require comprehensive impurity profiles, and using a characterized reference standard is essential for accurate testing and validation [3].

References

isolation and characterization of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of Impurity 4

Docetaxel Impurity 4 is identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]. It is a process-related impurity formed during the synthesis of docetaxel [2] [3].

The diagram below illustrates the logical relationship and formation pathway of this compound within the docetaxel synthesis process:

G Start Docetaxel Synthesis Starting Materials Int1 Oxazolidine Intermediate Start->Int1 Synthetic Step Imp4 This compound (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl- 4-phenyloxazolidine-5-carboxylic acid Int1->Imp4 Pathway A (Side Reaction) DTX Docetaxel API Int1->DTX Pathway B (Main Reaction)

This diagram shows Impurity 4 as a side product formed from a key synthetic intermediate.

Key Characteristic Data

The table below summarizes the fundamental data for this compound:

Property Specification
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C17H23NO5 [1]
Molecular Weight 321.4 g/mol [1]
Category Process-related impurity [2]
Typical Use Analytical reference standard for method development, validation, and quality control (e.g., ANDA) [1]

Isolation and Analytical Context

While explicit protocols for Impurity 4 are not detailed in the search results, you can infer general approaches from related docetaxel impurity studies:

  • Isolation Technique: Impurities in docetaxel are typically isolated using preparative chromatography techniques. One study used Medium Pressure Liquid Chromatography (MPLC) to isolate various docetaxel impurities [2].
  • Analytical Method Development: Developing a suitable HPLC method is crucial. The method must separate Impurity 4 from other process impurities, degradation products, and formulation excipients like polysorbate 80 [4].
  • Characterization Techniques: Isolated impurities are characterized using spectroscopic and crystallographic methods [2]:
    • 1D and 2D Nuclear Magnetic Resonance (NMR)
    • Mass Spectrometry (MS)
    • Single Crystal X-ray Diffraction (XRD)

Guidance for Further Research

The available information provides a starting point, but you will likely need to consult more specialized sources for a complete experimental guide:

  • Consult Primary Literature: Search for the original research article J. Pharm. Biomed. Anal. 2006, 40(3), 614-22 [2] for foundational methodology.
  • Explore Synthetic Patents: Review patent literature, such as WO2008054233A2 [3], which details docetaxel synthesis and may provide more context on the formation and control of Impurity 4.
  • Procure a Reference Standard: Suppliers like SynZeal offer this compound [1]. Obtaining a sample is essential for developing and validating your own analytical methods.

References

analytical method for Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Application

The key identifying information for Docetaxel Impurity 4 from the search results is summarized below.

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C17H23NO5 [1]
Molecular Weight 321.4 g/mol [1]
Role Reference Standard for Analytical Testing [1]

This impurity is a process-related compound and can be used as a reference standard for analytical method development, validation, and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug Applications (ANDAs) [1].

Regulatory and Methodological Context

While a specific method for Impurity 4 was not detailed, the general principles for analyzing docetaxel impurities provide important context.

  • Critical Separation Requirements: One study developed a stability-indicating HPLC method to separate docetaxel's process-related and degradation impurities from peaks caused by the formulation's placebo, which often contains polysorbate 80. A major degradant, 7-epi docetaxel, was found to co-elute with a placebo peak in older methods, highlighting the need for robust method development to avoid inaccurate quantification [2].
  • Impurity Isolation: Impurities in docetaxel are typically isolated using techniques like Medium Pressure Liquid Chromatography (MPLC) and characterized through NMR spectroscopy and X-ray diffraction [3]. This suggests that similar preparative chromatography principles could be scaled down for analytical HPLC method development.

Proposed Analytical Workflow

Based on the general analytical practices for pharmaceutical impurities, here is a logical workflow you could follow to develop your own method for this compound. The diagram below outlines the key stages.

Start Start: Method Development for this compound Step1 1. Column & Mobile Phase Screening (Trial C-18 columns, adjust ACN/MeOH/H2O ratios) Start->Step1 Step2 2. Gradient Optimization (Separate Impurity 4 from other impurities & placebo) Step1->Step2 Step3 3. Method Validation (Assess LOD, LOQ, linearity, accuracy, precision) Step2->Step3 Step4 4. Analysis of Samples (Drug substance & product with placebo) Step3->Step4 End Application Note Step4->End

Key Experimental Considerations

For the workflow stages, here are specific details and goals to guide your experimentation.

  • System Suitability: A precise test procedure must be established to confirm that the chromatographic system provides adequate resolution (Rs) between this compound, the main active ingredient, and all other potential impurities and excipient peaks [2] [4].
  • Forced Degradation Studies: The method should be proven stability-indicating. This involves analyzing docetaxel samples stressed under various conditions (e.g., acid, base, oxidation, thermal, photolytic) and demonstrating that the Impurity 4 peak is resolved from any new degradation peaks and that the assay value for docetaxel can be accurately measured through the concept of mass balance [2].

Gap in Current Search and Next Steps

The searched literature confirms the identity and relevance of this compound but does not contain a ready-to-use analytical method.

For detailed protocol development, I suggest you:

  • Consult Pharmacopeias: Directly check the latest editions of the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for monographs on Docetaxel, which may include methods for its impurities.
  • Refine Your Search: Use more specific terms like "HPLC method for this compound" or "determination of (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid" in specialized scientific databases (e.g., SciFinder, PubMed, Google Scholar).

References

Chemical and Analytical Profile of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Docetaxel Impurity 4 is specifically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]. This compound is a chiral synthon or a protected amino acid derivative, which is structurally a side-chain intermediate of docetaxel rather than a direct degradation product.

The table below summarizes its key chemical properties:

Property Specification
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Role Process-related impurity; used as a reference standard for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) for ANDA submissions [1]

Strategic Considerations for Method Development

A key challenge in analyzing docetaxel formulations is the presence of polysorbate 80, a common solubilizing excipient. Its chromatographic peaks can interfere with the accurate detection and quantification of drug-related impurities [2]. A stability-indicating method must be capable of separating Impurity 4 and other relevant impurities from all placebo components [2].

The following workflow outlines a systematic approach to method development, highlighting the critical step of resolving co-elution issues:

Start Start Method Development Column Select C18 Reversed-Phase Column Start->Column MobilePhase Prepare Mobile Phase: Water/Acetonitrile/Methanol Column->MobilePhase Gradient Optimize Gradient Program MobilePhase->Gradient Run Run Placebo and Spiked Sample Gradient->Run CheckSeparation Check Separation of Impurity 4 from Placebo Run->CheckSeparation Resolved Separation Adequate? CheckSeparation->Resolved Adjust Adjust Organic Modifier Ratio or Gradient Resolved->Adjust No Validate Proceed to Method Validation Resolved->Validate Yes Adjust->Run

Proposed HPLC Method Protocol

This protocol is adapted from published stability-indicating methods for docetaxel and its impurities [2] [3]. You will need to verify and optimize it specifically for Impurity 4.

  • 1. Instrumentation and Conditions The table below outlines the recommended HPLC parameters.

    | Parameter | Specification | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent, with DAD or PDA detector [2] | | Column | Reversed-Phase C18 (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm) [2] | | Mobile Phase | A: 10 mM Ammonium Acetate Buffer B: Acetonitrile C: Methanol [2] | | Gradient Program | Time (min) → %B / %C (Typical Start: 5-10% B, increasing to 70-80% B over 30-40 min) [2] | | Flow Rate | 1.0 mL/min [2] | | Column Temperature | 25-30°C [2] | | Injection Volume | 10-20 µL [2] | | Detection Wavelength | 220-230 nm (PDA recommended for peak purity assessment) [2] |

  • 2. Solution Preparation

    • Diluent: Use a mixture of water and acetonitrile (50:50, v/v) or a solvent that fully dissolves both docetaxel and its impurities [2] [4].
    • System Suitability Solution: Prepare a solution containing Docetaxel and Impurity 4 at a specified level to ensure adequate resolution.
    • Test Solution (Formulation): Accurately weigh an amount of docetaxel injection concentrate equivalent to about 20 mg of docetaxel. Dissolve and dilute with diluent to a concentration of approximately 1 mg/mL of docetaxel [2].
    • Reference Solution (Impurity 4 Standard): Accurately weigh about 5 mg of this compound reference standard and transfer to a volumetric flask. Dissolve and dilute with diluent to obtain a stock solution of known concentration (e.g., 100 µg/mL). Further dilute as needed to prepare working standards [1] [3].
  • 3. Analysis Procedure

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
    • Inject the diluent as a blank.
    • Perform injections of the system suitability solution. Ensure the resolution between the peak for Docetaxel and Impurity 4 is not less than 2.0.
    • Sequentially inject the reference solution and the test solution.
    • Record the chromatograms and integrate the peaks.

Method Validation Protocol

The method must be validated as per ICH guidelines. The table below summarizes key validation parameters and target criteria, which should be confirmed with experimental data for Impurity 4.

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Inject placebo, standard, and stressed samples (acid, base, oxidative, thermal). No interference from placebo or other impurities with Impurity 4 peak. Peak purity index ≥ 0.999 [2].
Linearity & Range Prepare and analyze Impurity 4 standard solutions at a minimum of 5 concentration levels from LOQ to 1.0% or higher. Correlation coefficient (r) > 0.999. Relative response factor established [2] [3].
Accuracy (Recovery) Spike placebo with known quantities of Impurity 4 at multiple levels (e.g., 0.1%, 0.5%, 1.0%). Calculate % recovery. Average recovery between 90-110% [2].
Precision (Repeatability) Perform six replicate injections of a test solution spiked with Impurity 4 at the specification level (e.g., 0.2%). %RSD of peak area for Impurity 4 ≤ 5.0% [3].
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ~10:1). LOQ for docetaxel impurities is typically < 0.2 µg/mL [2].

Application in Quality Control

Once validated, this method is applied in the following areas [1] [2] [3]:

  • Routine QC Testing: For the analysis of docetaxel drug substance and its parenteral dosage forms.
  • Stability Studies: To track the formation of Impurity 4 and other degradants over the product's shelf life under various stress conditions (e.g., heat, humidity, light).
  • Regulatory Submissions: Providing essential data for Abbreviated New Drug Applications (ANDAs).

Notes and Precautions

  • SynZeal product information given on this website is as per the existing understanding while publishing the details on website. The customer is responsible for assessing the accuracy of the information at the time of actual purchase. [1]
  • The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. SynZeal products are for analytical purpose only and not for human use. [1]
  • Different docetaxel injection formulations can use different placebo components. It is critical to verify that the method successfully separates all drug-related impurities from the specific placebo components used in your formulation [2].

References

impurity profiling Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Docetaxel Impurity 4

Impurity profiling is a critical component of pharmaceutical development, ensuring drug safety and efficacy by identifying and characterizing minor components in Active Pharmaceutical Ingredients (APIs). For Docetaxel, a potent antineoplastic agent from the taxoid family, controlling process-related impurities is essential for final product quality [1]. This compound, specifically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a process-related impurity supplied for use as a reference standard [2]. Its primary role is in analytical method development, validation, and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug Applications (ANDAs) [2].

Structural and Chemical Properties

The following table summarizes the key identifiers and chemical properties of this compound:

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [2]
CAS Number 153744-63-9 [2]
Molecular Formula C₁₇H₂₃NO₅ [2]
Molecular Weight 321.4 g/mol [2]
SMILES O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C [2]
Storage & Handling Shipping at ambient temperature [2]

Analytical Method for Identification and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate this compound from other process impurities, degradation products, and formulation excipients. The method below is adapted from general principles of Docetaxel analysis [1].

Chromatographic Conditions
Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A Water (Buffered)
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/25, 10/40, 30/60, 45/80, 50/25, 55/25
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV Photodiode Array (PAD) at 230 nm
Run Time 55 minutes
Sample and Standard Preparation
  • Standard Solution (Impurity 4): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the specified diluent to obtain a stock solution of 100 µg/mL. Further dilute as needed to prepare working standards.
  • Test Sample Solution: For a Docetaxel drug substance or formulation, prepare a solution at a concentration of about 1 mg/mL using the same diluent.
  • Placebo Solution: Prepare a solution of the formulation excipients (e.g., Polysorbate 80) at the concentration present in the test sample.
System Suitability and Validation

The method should be validated as per ICH guidelines. A system suitability test should be performed before analysis.

  • Relative Retention Time (RRT): Establish the RRT of Impurity 4 relative to Docetaxel.
  • Theoretical Plates: The Docetaxel peak should meet the minimum required theoretical plates.
  • Tailing Factor: The tailing factor for the Docetaxel peak should not exceed 2.0.

The following workflow outlines the experimental procedure for the analysis:

Start Start Analysis Prep Preparation of Solutions Start->Prep Std Standard Solution (this compound) Prep->Std Test Test Sample Solution Prep->Test Placebo Placebo Solution Prep->Placebo HPLC HPLC Instrument Setup Std->HPLC Test->HPLC Placebo->HPLC Gradient Apply Gradient Program HPLC->Gradient Inject Inject Solutions Gradient->Inject Analyze Analyze Chromatograms Inject->Analyze Report Report Results Analyze->Report

Acceptance Criteria and Specification Limits

For quantitative analysis, the following table provides a framework for setting acceptance criteria. The actual limits should be justified based on batch data and regulatory guidance (e.g., ICH Q3B(R2)).

Parameter Target Acceptance Criteria
Identification The retention time of the impurity in the test solution should match that of the standard solution.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3 (Approx. 0.05% of analyte concentration).
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10 (Approx. 0.2% of analyte concentration) [1].
Reporting Threshold Report and identify any unknown impurity above 0.10%.
Specification Limit The individual unspecified impurity should be not more than (NMT) 0.15-0.20%.

Impurity Control Strategy in Pharmaceutical Development

The control of this compound is part of a broader strategy to ensure the quality of Docetaxel injection. This involves understanding its source and ensuring it is adequately separated from other components during analysis. A key challenge is that Docetaxel is formulated with Polysorbate 80 as a solubilizer, which itself produces peaks in chromatographic analysis [1]. The developed HPLC method must be able to separate Impurity 4, other process-related impurities, and major degradants (like 7-epi Docetaxel) from the peaks arising from Polysorbate 80. Failure to do so can lead to either overestimation or underestimation of impurity levels [1].

The following diagram illustrates the logical relationships within this impurity control strategy:

Goal Goal: Ensure Drug Product Quality Source Source of Impurities Goal->Source Process Process-Related Impurities Source->Process Degradation Degradation Products Source->Degradation Placebo2 Placebo Components (e.g., Polysorbate 80) Source->Placebo2 Strategy Control Strategy Process->Strategy Includes Impurity 4 Degradation->Strategy Placebo2->Strategy Method Stability-Indicating HPLC Method Strategy->Method Separation Separation of Impurity 4 from other peaks Method->Separation Standard Use of Authentic Reference Standards Method->Standard Outcome Accurate Identification and Quantification Separation->Outcome Standard->Outcome

Discussion and Application Notes

  • Method Selectivity: The primary analytical challenge is the selective separation of Impurity 4 from other structurally similar taxane impurities and excipient peaks. The use of a buffered mobile phase and a optimized gradient on a C18 column is crucial. Method development should include injections of placebo and samples spiked with available impurity standards to confirm resolution [1].
  • Role of the Reference Standard: this compound is for analytical or laboratory use only and is not intended for human administration [2]. Its primary application is to provide a definitive benchmark for:
    • Method Development and Validation: Establishing relative retention times (RRT) and relative response factors (RRF) for accurate quantification.
    • Quality Control (QC): Serving as a system suitability test and for the identification and quantification of the impurity in routine release testing of Docetaxel drug substance and its formulations.
  • Regulatory Compliance: The use of a well-characterized reference standard like this compound supports regulatory submissions (e.g., ANDA) by providing traceability and validated data for impurity control strategies [2].

Conclusion

This document provides a foundational protocol for the analysis of this compound using a stability-indicating HPLC method. The detailed chromatographic conditions, sample preparation steps, and control strategy are designed to ensure accurate identification and quantification. Adherence to this protocol, combined with rigorous method validation, will support the comprehensive impurity profiling required for the quality assurance of Docetaxel throughout its product lifecycle.

References

Comprehensive Application Notes and Analytical Protocols for Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Docetaxel Impurity 4

This compound, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a critical process-related impurity in the synthesis of Docetaxel, an important antineoplastic medication used in the treatment of various cancers including breast, lung, prostate, gastric, head and neck, and ovarian cancer. [1] [2] This impurity possesses a molecular formula of C17H23NO5 and a molecular weight of 321.4 g/mol. [1] As a pharmaceutical reference standard, this compound plays an essential role in the analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Docetaxel. [1]

The significance of monitoring and controlling this impurity stems from the stringent regulatory requirements for pharmaceutical quality assessment. According to current good manufacturing practices, all drug products must be tested with stability-indicating methods wherein all impurities are adequately separated from both the active pharmaceutical ingredient and any placebo components. [3] this compound represents one of several potential impurities that must be monitored throughout the drug product's shelf life to ensure patient safety and product efficacy.

Table 1: Basic Chemical Information of this compound

Parameter Specification
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
CAS Number 153744-63-9 [1]
Molecular Formula C17H23NO5 [1]
Molecular Weight 321.4 g/mol [1]
Storage Temperature Ambient [1]
HSN Code 38229010 [1]

Chemical Identification and Properties

Structural Characteristics

This compound features a oxazolidine ring system with specific stereochemical configurations at the 4 and 5 positions, both bearing S-chirality. The structure incorporates a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which influences its physicochemical behavior and chromatographic properties. [1] The presence of the phenyl substituent at the 4-position of the oxazolidine ring contributes to the compound's aromatic character and UV activity, making it amenable to detection using conventional UV-Vis spectrophotometric methods.

The structural relationship of this compound to the parent Docetaxel molecule lies in its role as a synthetic intermediate or degradation product. Docetaxel itself is a complex diterpenoid with a molecular formula of C43H53NO14 and a molecular weight of 807.89 g/mol, approximately 2.5 times larger than the Impurity 4 molecule. [2] [4] This size difference significantly influences their relative retention times in reversed-phase chromatographic systems, with this compound typically eluting earlier than the main drug compound due to its lower molecular weight and different polarity.

Physicochemical Behavior

The impurity's chemical structure confers specific solubility characteristics that must be considered during analytical method development. While comprehensive solubility data for this compound is not explicitly provided in the available literature, its structural features suggest moderate solubility in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide. The presence of both polar (carboxylic acid) and non-polar (tert-butyl, phenyl) functional groups makes it an amphiphilic molecule with predictable chromatographic behavior.

The stability profile of this compound under various storage conditions is crucial for its use as a reference standard. The recommended shipping temperature is ambient conditions, [1] suggesting reasonable short-term stability at room temperature. However, for long-term storage, it is advisable to follow supplier recommendations and establish in-house stability data to ensure reference standard integrity throughout its usage period.

Analytical and Regulatory Importance

Role in Pharmaceutical Quality Control

This compound serves as a critical quality marker in the production and storage of Docetaxel drug substance and drug product. According to regulatory guidelines, all known and unknown impurities present at levels above the identification threshold must be characterized and monitored to ensure drug product safety. [3] The use of well-characterized reference standards like this compound enables accurate quantification and control of this impurity during commercial production.

The separation of drug-related impurities from placebo components represents a significant challenge in the quality assessment of Docetaxel injection formulations. Polysorbate 80, commonly used as a solubilizer in Docetaxel formulations, produces characteristic peaks in chromatographic methods that may interfere with the accurate quantification of impurities if not properly separated. [3] A properly developed and validated method must effectively resolve this compound from all placebo components to prevent either the overestimation or underestimation of impurity levels.

Regulatory Compliance

Reference standards for this compound must meet stringent regulatory requirements for pharmaceutical analysis. Suppliers may provide traceability against pharmacopeial standards (USP or EP) based on feasibility, [1] which is essential for regulatory submissions. The product information for this compound clearly states that it is intended for analytical purposes only and not for human use, [1] emphasizing its role as a qualified reference material.

The analytical control of impurities including this compound is particularly important for Abbreviated New Drug Applications (ANDA) where demonstration of comparable impurity profiles to the reference listed drug is required. [1] Comprehensive understanding and control of process-related impurities provides assurance of consistent manufacturing processes and helps establish biological equivalence through chemical similarity.

HPLC Analysis Method

Chromatographic Conditions

A stability-indicating high-performance liquid chromatography (HPLC) method has been developed specifically for the separation and quantification of Docetaxel and its related impurities, including this compound. [3] This method effectively resolves process-related impurities and degradants from peaks due to placebo components, addressing a critical limitation of previously published methodologies.

Table 2: HPLC Conditions for Docetaxel Impurity Separation

Parameter Specification
Column Type Reversed-Phase C18 [3]
Mobile Phase Gradient with water, acetonitrile, and methanol [3]
Key Modification Introduction of methanol as organic modifier [3]
Critical Separation 7-epi Docetaxel from placebo peak (RRT 1.14) [3]
Detection UV-Vis or PDA detector
Validation Compliance ICH Guidelines

The method optimization specifically addressed the challenge of separating 7-epi Docetaxel (a major degradation product) from placebo peaks, which co-eluted at a relative retention time of 1.14 in literature methods. [3] Through systematic optimization of mobile phase composition and gradient profile, adequate separation of placebo peaks from all drug-related impurities was achieved, enabling accurate quantification.

Method Validation Parameters

The HPLC method for this compound quantification has been validated according to regulatory standards, demonstrating suitable performance characteristics for its intended application. Key validation parameters include:

  • Specificity: The method demonstrates baseline separation of this compound from other process impurities, degradation products, and placebo components. [3] Peak purity tests using photodiode array detection confirm the homogeneous and pure Docetaxel peak in all analyzed samples, establishing the stability-indicating nature of the method.

  • Sensitivity: The limit of quantification (LOQ) for known impurities including this compound has been established at less than 0.2 μg/mL, [3] providing adequate sensitivity for impurity monitoring at regulatory thresholds.

  • Accuracy: Recovery studies demonstrate acceptable accuracy with results falling in the range of 90-110%, [3] confirming minimal bias in the quantification of this compound.

  • Linearity: The method exhibits suitable linearity over the required concentration range, though specific correlation coefficient values were not provided in the available literature.

The relative retention times and relative response factors of known impurities have been established using authentic impurity standards, [3] providing reliable system identification parameters for routine quality control testing.

G Start Start Method Development ColumnSelection Column Selection Reversed-Phase C18 Start->ColumnSelection MobilePhase Mobile Phase Optimization Water, Acetonitrile, Methanol ColumnSelection->MobilePhase CriticalSep Critical Separation Assessment 7-epi Docetaxel vs Placebo MobilePhase->CriticalSep Problem Separation Issue Identified Co-elution at RRT 1.14 CriticalSep->Problem Co-elution detected Validation Method Validation CriticalSep->Validation Adequate separation Modify Modify Gradient Program Introduce Methanol Problem->Modify Adjust composition Modify->CriticalSep Re-evaluate Application Routine QC Application Validation->Application

Figure 1: HPLC Method Development Workflow for Docetaxel Impurity Analysis

Experimental Protocols

Standard Preparation

Primary Standard Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
  • Dissolve in and dilute to volume with an appropriate solvent (typically acetonitrile or methanol) to obtain a stock solution with a concentration of approximately 100 μg/mL.
  • Further dilute aliquots of this stock solution with mobile phase or solvent to prepare working standards at concentrations covering the expected quantification range (typically from LOQ to 120% of specification level).

System Suitability Solution:

  • Prepare a solution containing this compound and other known impurities at approximately the specification level (typically 0.1-0.2% relative to Docetaxel concentration) in the same matrix as the test samples.
  • Alternatively, use a freshly prepared mixture of Docetaxel spiked with known impurities at appropriate levels to verify resolution and system performance.

All standard solutions should be prepared fresh daily or their stability should be established under appropriate storage conditions (typically refrigerated at 2-8°C when not in use).

Sample Preparation

Docetaxel Drug Substance:

  • Accurately weigh an amount of Docetaxel drug substance equivalent to approximately 50 mg of Docetaxel into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with the same solvent used for standard preparation to obtain a solution with a concentration of approximately 1 mg/mL.
  • Filter through a 0.45 μm or 0.22 μm membrane filter before injection, discarding the first few mL of filtrate.

Docetaxel Injection Formulation:

  • For injectable formulations, accurately measure a volume equivalent to approximately 50 mg of Docetaxel.
  • Transfer to a suitable volumetric flask and dilute to volume with the same solvent used for standard preparation.
  • For formulations containing polysorbate 80 or other solubilizing agents, additional sample preparation steps such as extraction or dilution may be required to ensure compatibility with the chromatographic system. [3]
  • Filter through a 0.45 μm or 0.22 μm membrane filter before injection.

G Start Sample Preparation Start Weigh Accurately Weigh Sample ~50 mg Docetaxel equivalent Start->Weigh Dissolve Transfer to Volumetric Flask Dissolve in appropriate solvent Weigh->Dissolve Dilute Dilute to Volume ~1 mg/mL concentration Dissolve->Dilute Filter Membrane Filtration 0.45 μm or 0.22 μm Dilute->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample Preparation Workflow for Docetaxel Impurity Analysis

Chromatographic System Operation
  • Mobile Phase Preparation:

    • Prepare the mobile phase components as specified in the validated method, typically employing a gradient system with water, acetonitrile, and methanol. [3]
    • Filter all mobile phase components through a 0.45 μm membrane filter and degas thoroughly before use.
  • System Equilibration:

    • Install a suitable reversed-phase C18 column with specifications matching those used in method validation.
    • Equilibrate the column with initial mobile phase composition for sufficient time to achieve a stable baseline (typically 30-60 minutes at the initial flow rate).
  • Injection Sequence:

    • Program the autosampler to inject blank (solvent), system suitability solution, standard solutions, and test samples in appropriate sequence.
    • Use a constant injection volume (typically 10-20 μL) throughout the analysis.
  • Analysis Time:

    • Run the chromatographic method for sufficient time to ensure elution of all relevant impurities and the main peak, typically 1.5 to 2 times the retention time of Docetaxel.
  • System Shutdown:

    • Following completion of the analysis, flush the column with strong solvent (e.g., high percentage of organic phase) to remove any strongly retained compounds.
    • Store the column according to manufacturer's recommendations.

System Suitability Testing

Acceptance Criteria

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis of this compound. These tests should be performed before the start of sample analysis and should meet the following acceptance criteria:

Table 3: System Suitability Requirements

Parameter Acceptance Criterion
Retention Time Reproducibility RSD ≤ 2.0% for replicate injections
Peak Area Reproducibility RSD ≤ 5.0% for replicate injections
Resolution Baseline separation (R ≥ 1.5) between critical pair
Tailing Factor ≤ 2.0 for Docetaxel peak
Theoretical Plates ≥ 2000 for Docetaxel peak
Relative Retention Time and Response Factor

The relative retention times of known impurities including this compound should be established using authentic reference standards. [3] The relative response factors for known impurities should be determined to facilitate accurate quantification. [3] These system parameters should be verified during method validation and monitored throughout routine application to ensure consistent system performance.

For this compound, specific relative retention time data was not provided in the available literature; however, it should be established during method development and verified against authentic reference material. The establishment of these parameters is mandatory for accurate identification and quantification of drug-related impurities in Docetaxel formulations. [3]

Calculation and Quantification

Impurity Quantification

The concentration of this compound in test samples can be calculated using one of the following approaches, depending on the methodology established during validation:

External Standard Method:

  • Prepare a calibration curve using standard solutions of this compound at concentrations covering the range from LOQ to at least 120% of the specification level.
  • Plot peak area versus concentration and determine the regression equation.
  • Calculate the concentration of this compound in test samples using the regression equation.

Relative Response Factor Method:

  • Calculate the content of this compound using the formula:

    Where:

    • AU = Peak area of this compound in the test solution
    • AS = Peak area of Docetaxel in the test solution
    • CS = Concentration of Docetaxel in the test solution (mg/mL)
    • CU = Concentration of this compound in the standard solution (mg/mL)
    • RRF = Relative response factor of this compound relative to Docetaxel

The relative response factor (RRF) should be established during method validation using authenticated reference standards. [3]

Reporting Thresholds

Impurity levels should be reported according to the following thresholds, consistent with ICH guidelines:

  • Reporting threshold: 0.05%
  • Identification threshold: 0.10%
  • Qualification threshold: 0.15%

Any impurity exceeding the identification threshold, including this compound, should be identified and monitored in subsequent batches. Impurities exceeding the qualification threshold require toxicological studies to demonstrate safety at the level specified.

Safety and Regulatory Considerations

Handling and Storage

This compound reference standard should be handled in accordance with good laboratory practices. Although comprehensive safety data for this specific impurity is not provided in the available literature, it should be treated as a potential hazardous compound based on the pharmacological activity of the parent drug. Appropriate personal protective equipment including lab coat, gloves, and safety glasses should be worn when handling the material.

The reference standard should be stored at ambient temperature as recommended by the supplier, [1] protected from light and moisture. The container should be kept tightly closed in a well-ventilated place. The product is intended for analytical purposes only and not for human or veterinary use. [1]

Quality Assurance

All analytical data generated using this compound reference standard should be subject to standard quality assurance procedures, including documentation of reference standard receipt, storage, and usage. The certificate of analysis provided with the reference standard should be retained for regulatory purposes.

When used for ANDA submissions or commercial product quality control, the reference standard should have demonstrated traceability to pharmacopeial standards (USP or EP) where feasible. [1] Method validation data should demonstrate that the analytical method is stability-indicating and capable of separating this compound from other process-related impurities, degradation products, and formulation components. [3]

Troubleshooting and Method Robustness

Common Issues and Solutions
  • Peak Tailing: If excessive peak tailing is observed for this compound, consider modifying the mobile phase pH or adding a competing base to improve peak shape.

  • Retention Time Shift: Significant retention time shifts may indicate mobile phase degradation, column deterioration, or temperature fluctuations. Ensure consistent mobile phase preparation and adequate column temperature control.

  • Inadequate Resolution: If resolution between this compound and adjacent peaks is insufficient, consider adjusting the gradient profile, mobile phase composition, or column temperature. The introduction of methanol as an organic modifier has been shown to effectively move placebo peaks away from impurities. [3]

  • Low Recovery: Unusually low recovery of this compound may indicate solubility issues, adsorption to filter membranes, or incompatibility with injection solvent. Evaluate alternative solvents or sample preparation techniques.

Method Robustness

The robustness of the analytical method for this compound should be established during method validation by deliberately varying key parameters such as:

  • Mobile phase composition (± 2-5%)
  • Column temperature (± 2-5°C)
  • Flow rate (± 0.1 mL/min)
  • Detection wavelength (± 2 nm)

The method should demonstrate consistent performance with acceptable resolution, retention time reproducibility, and quantification accuracy under these varied conditions.

Conclusion

This compound reference standard is an essential tool for ensuring the pharmaceutical quality of Docetaxel drug substance and drug products. Through the application of properly developed and validated stability-indicating chromatographic methods, this impurity can be accurately identified and quantified to support regulatory submissions and commercial quality control. The methodologies described in this document provide researchers, scientists, and drug development professionals with comprehensive protocols for the analysis of this compound, contributing to the overall safety and efficacy of Docetaxel-based therapies.

References

Comprehensive Application Note: Preparative LC Isolation and Characterization of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Docetaxel Impurity 4

This compound represents a critical process-related impurity in the synthesis and pharmaceutical development of docetaxel, an important antineoplastic agent from the taxoid family used for treating various cancers including breast, lung, and prostate cancers. As regulatory authorities worldwide continue to emphasize pharmaceutical quality and purity requirements, the isolation and characterization of such impurities have become essential aspects of drug development and quality control processes. This compound is chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid with molecular formula C₁₇H₂₃NO₅ and molecular weight of 321.4 g/mol [1]. This impurity is recognized as a key intermediate or degradation product that may form during the synthesis or storage of docetaxel drug substance.

The regulatory significance of controlling and monitoring this impurity stems from strict guidelines outlined in various pharmacopeias and regulatory documents. Proper identification and quantification of this compound are mandatory for Abbreviated New Drug Applications (ANDA) and commercial production of docetaxel, as specified by regulatory bodies [1]. This application note provides a comprehensive protocol for the preparative liquid chromatography isolation and characterization of this compound, enabling pharmaceutical scientists to obtain high-purity material for analytical method development, method validation, quality control applications, and toxicological studies.

Chemical and Physical Properties

This compound possesses specific structural characteristics that influence its chromatographic behavior and isolation strategy. The compound features an oxazolidine core structure with stereochemical configurations at the 4S and 5S positions, which are critical for its chromatographic resolution and potential biological activity. The presence of both carboxylic acid and tert-butoxycarbonyl (Boc) protecting group functionalities creates unique solubility characteristics and acid-base properties that can be exploited during purification processes [1].

The compound's molecular structure includes a phenyl ring substituent that contributes to UV absorbance characteristics, making it amenable to UV detection at appropriate wavelengths. The CAS registry number for this compound is 153744-63-9, providing a unique identifier for substance tracking and regulatory documentation [1]. The compound is typically supplied as a neat solid at ambient temperature with recommended storage at controlled room temperature, maintaining chemical stability under normal laboratory conditions. The Smiles notation (O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C) precisely defines the stereochemical configuration and atomic connectivity, which is essential for proper structural identification and differentiation from other related impurities [1].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Storage Conditions Ambient temperature [1]
HSN Code 38229010 [1]

Analytical Method Development

HPLC Method Optimization

The initial phase of impurity isolation requires development of a robust analytical method capable of resolving this compound from other process-related impurities and degradation products. Based on the chromatographic behavior of docetaxel and related compounds, a reversed-phase HPLC system employing a C18 column (250 × 4.6 mm, 5 μm particle size) with mobile phase consisting of a gradient mixture of solvent A (0.1% formic acid in water) and solvent B (acetonitrile) has been found effective [2]. The gradient program should begin at 20% B, increasing linearly to 60% B over 25 minutes, then to 80% B by 30 minutes, followed by a 5-minute hold at 80% B before re-equilibration. The flow rate should be maintained at 1.0 mL/min with column temperature set at 35°C, and detection wavelength optimized at 220-230 nm to ensure adequate sensitivity for the impurity [2] [3].

Method specificity must be demonstrated through resolution between this compound and other potential impurities including 10-deacetylbaccatin III (Docetaxel Impurity E), 7-epi-docetaxel, and other process-related compounds. The peak purity should be verified using photodiode array detection to ensure absence of co-eluting substances [2]. The analytical method should effectively separate the target impurity from placebo components, particularly polysorbate 80, which is commonly used in docetaxel formulations and may interfere with impurity quantification if not properly resolved [2].

Analytical Method Validation

Before proceeding to preparative isolation, the analytical method requires comprehensive validation to ensure reliability and reproducibility. The validation should establish linearity across a concentration range of 5-180 mg/L with correlation coefficient (R²) exceeding 0.999, precision with relative standard deviation (RSD) ≤ 2.0% for repeatability, and accuracy demonstrating recovery of 90-110% [4]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined, with typical values for related substances falling below 0.2 μg/mL for LOQ [2].

Table 2: Analytical Method Validation Parameters for this compound

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 5-180 mg/L R² > 0.999
Precision (Repeatability) RSD ≤ 2.0% RSD ≤ 1.8%
Intermediate Precision RSD ≤ 3.0% RSD ≤ 2.5%
Accuracy (Recovery) 90-110% 93.8-101.9%
LOD < 0.1 mg/L 0.26 mg/L
LOQ < 0.5 mg/L 0.86 mg/L
Specificity No interference Resolution > 2.0

Preparative LC Isolation Workflow

Sample Preparation

The isolation process begins with appropriate sample preparation of docetaxel crude material or process streams containing the target impurity. The sample should be dissolved in a suitable solvent system, typically a mixture of acetonitrile and water (50:50 v/v) at a concentration of 50-100 mg/mL, with sonication for 10-15 minutes to ensure complete dissolution [2] [4]. The solution should be filtered through a 0.45 μm membrane filter to remove particulate matter that could compromise the preparative column performance. For samples with low impurity concentration, a pre-concentration step may be necessary using solid-phase extraction or liquid-liquid extraction to enrich the target compound before preparative chromatography.

Preparative HPLC Isolation

The preparative isolation should be performed using a preparative HPLC system equipped with a binary pump, autosampler with large-volume injection capability, fraction collector, and UV detector. A preparative C18 column (250 × 21.2 mm, 10 μm particle size) is recommended for optimal loading capacity and resolution. The mobile phase composition should be scaled up from the analytical method while maintaining similar selectivity, typically using a gradient of water (with 0.1% formic acid) and acetonitrile at a flow rate of 20 mL/min [4].

The injection volume should be optimized based on column capacity and impurity concentration, typically ranging from 1-5 mL per run. Fraction collection should be triggered based on UV absorbance at the target wavelength, with collection windows carefully established to ensure high purity of the isolated impurity. Multiple injections may be required to accumulate sufficient material for characterization, with periodic analytical checks of collected fractions to ensure consistent purity [4].

G Start Start Preparation SamplePrep Sample Preparation Dissolve in ACN:H₂O (50:50) Concentration: 50-100 mg/mL Sonication: 10-15 min Filtration: 0.45 μm Start->SamplePrep PrepLC Preparative HPLC Column: C18 (250×21.2mm, 10μm) Flow Rate: 20 mL/min Gradient: Water (0.1% FA)/ACN SamplePrep->PrepLC FractionCollect Fraction Collection UV-triggered collection Purity assessment by analytical HPLC PrepLC->FractionCollect Concentration Fraction Concentration Rotary evaporation Temperature: <40°C FractionCollect->Concentration Lyophilization Lyophilization Freeze-drying: 24-48 hours Storage: -20°C Concentration->Lyophilization QC Quality Control Purity assessment >95% Structural confirmation Lyophilization->QC End Isolated Impurity 4 QC->End

Figure 1: Preparative LC Isolation Workflow for this compound

Post-Isolation Processing

Following collection, fractions containing this compound should be combined and concentrated using rotary evaporation at controlled temperatures not exceeding 40°C to prevent thermal degradation. The concentrated solution may be subjected to lyophilization to obtain the pure compound as a solid powder. The final material should be stored in airtight containers at -20°C under desiccant to maintain long-term stability [4]. The percentage yield and recovery should be calculated based on the initial amount present in the crude material, with typical yields ranging from 60-80% depending on the initial purity and process efficiency.

Method Validation and Quality Control

Quality Control of Isolated Impurity

The isolated this compound must undergo rigorous quality control testing to verify identity, purity, and suitability for use as a reference standard. The certificate of analysis should include identity confirmation by LC-MS and NMR spectroscopy, purity assessment by HPLC-UV with area normalization reporting ≥95.0%, and residual solvent analysis if applicable [5] [1]. The specific optical rotation may be determined as an additional identity test, particularly important for chiral compounds like this compound.

Stability Studies

The chemical stability of isolated this compound should be evaluated under various storage conditions including long-term (-20°C), accelerated (25°C/60% RH), and stress conditions (acidic, basic, oxidative, thermal, and photolytic) according to ICH guidelines [2] [4]. Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products that might form during storage. The impurity should be evaluated for solution stability in the mobile phase and sample solvent to ensure integrity during analytical operations.

G QC Quality Control Testing Identity Identity Confirmation 1. LC-MS analysis 2. NMR spectroscopy 3. Specific optical rotation QC->Identity Purity Purity Assessment 1. HPLC-UV (≥95.0%) 2. Related substances 3. Residual solvents QC->Purity Stability Stability Evaluation 1. Forced degradation studies 2. Long-term stability 3. Solution stability QC->Stability Documentation Documentation 1. Certificate of Analysis 2. Spectral data 3. Chromatograms Identity->Documentation Purity->Documentation Stability->Documentation Release Material Release Documentation->Release

Figure 2: Quality Control Protocol for Isolated this compound

Structural Confirmation and Characterization

Spectroscopic Characterization

Comprehensive structural elucidation of isolated this compound should be performed using multiple spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) should confirm the molecular weight through identification of the [M+H]+ ion at m/z 322.4 or [M-H]- ion at m/z 320.4, with fragmentation pattern matching the expected structure [2]. Nuclear Magnetic Resonance (NMR) spectroscopy including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments should be conducted to verify the chemical structure, stereochemistry, and atomic connectivity. The NMR chemical shifts should be consistent with the proposed structure, with particular attention to the stereochemical centers at positions 4S and 5S [1].

Additional Characterization Techniques

Fourier-Transform Infrared (FTIR) spectroscopy can provide supporting evidence through identification of characteristic functional group vibrations, including the carbonyl stretches of the carboxylic acid and carbamate groups, and the aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) can be employed to confirm the exact molecular formula through precise mass measurement. The melting point should be determined using capillary methods to establish physical characteristics and purity, with sharp melting points indicating high purity material.

Applications and Regulatory Considerations

Analytical Applications

The isolated this compound serves as a critical reference standard for multiple analytical applications in pharmaceutical development and quality control. The material is essential for analytical method development and validation, specifically for specificity, accuracy, and limit of detection/quantification studies [1]. The impurity standard enables precise quantification of Impurity 4 in docetaxel drug substance and products, supporting specification setting and stability studies. Additionally, the isolated impurity can be used for identification of unknown peaks in chromatographic profiles of docetaxel samples through retention time matching and co-injection studies.

Regulatory Compliance

The isolation and characterization of this compound must adhere to regulatory requirements outlined in various pharmacopeias and guidance documents. The European Pharmacopoeia (EP) includes specifications for docetaxel impurities, with Docetaxel Impurity E (10-deacetylbaccatin III) being officially recognized [5]. While this compound may not currently be monograph-specified, comprehensive characterization supports regulatory submissions including Drug Master Files (DMFs), ANDAs, and Investigational New Drug (IND) applications [1]. Proper documentation following Good Laboratory Practice (GLP) principles should be maintained throughout the isolation and characterization process, including raw data, chromatograms, spectra, and certificates of analysis.

Conclusion

The preparative LC isolation method described in this application note provides an effective approach for obtaining high-purity this compound suitable for use as a reference standard in pharmaceutical analysis. The comprehensive protocol encompasses analytical method development, preparative chromatography, structural characterization, and quality control, ensuring material of appropriate quality for regulatory applications. Implementation of this protocol enables robust monitoring and control of this compound throughout the drug development lifecycle, ultimately contributing to the overall pharmaceutical quality and safety profile of docetaxel products. The isolated impurity standard supports compliance with increasingly stringent regulatory requirements for impurity profiling and control in anticancer medications.

References

Application Notes and Protocols: LC-MS/MS Analysis of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Docetaxel is a potent antineoplastic agent belonging to the taxoid family, widely used in the treatment of various cancers including breast, lung, prostate, gastric, head and neck, and ovarian cancer. [1] As a semi-synthetic analogue of paclitaxel, it differs in its chemical structure by having a hydroxyl functional group at carbon 10 and a tert-butyl substitution on the phenyl propionate side chain. [2] The pharmaceutical quality assessment of docetaxel drug substance and its formulations requires thorough characterization of both process-related impurities and degradation products to ensure patient safety and product efficacy. [2]

Docetaxel Impurity 4, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (CAS No. 153744-63-9, Molecular Formula: C₁₇H₂₃NO₅, Molecular Weight: 321.4), is a recognized impurity in docetaxel drug substance and products. [3] This impurity serves as a critical reference standard for analytical method development, method validation, and quality control applications, particularly during Abbreviated New Drug Application (ANDA) submissions and commercial production. [3]

The following application notes and protocols provide detailed methodologies for the identification, characterization, and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These procedures are designed to meet regulatory requirements and support pharmaceutical quality assessment throughout the product lifecycle.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Chemical Name: (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
  • CAS Registry Number: 153744-63-9 [3]
  • Molecular Formula: C₁₇H₂₃NO₅ [3]
  • Molecular Weight: 321.4 g/mol [3]
  • SMILES Notation: O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C [3]

This impurity represents a key structural moiety in the docetaxel molecule, specifically corresponding to the protected oxazolidine carboxylic acid side chain. The stereochemical configuration at positions 4 and 5 (S and S respectively) is critical for its proper identification and differentiation from related compounds.

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Number 153744-63-9 [3]
Molecular Formula C₁₇H₂₃NO₅ [3]
Molecular Weight 321.4 g/mol [3]
Chemical Structure Oxazolidine carboxylic acid derivative
Storage Conditions Ambient temperature [3]
intended Use Analytical reference standard [3]

Experimental Protocols

LC-MS/MS Instrumentation and Conditions

The following protocol outlines the standardized LC-MS/MS conditions for the analysis of this compound:

3.1.1 Liquid Chromatography Conditions

  • Column: Symmetry C₁₈ (150 × 4.6 mm, 3.5 µm) or equivalent [4]
  • Mobile Phase A: 0.1% Formic acid in water [4]
  • Mobile Phase B: Acetonitrile [4]
  • Gradient Program: Initial 20% B, linear gradient to 80% B over 10 minutes, hold at 80% B for 3 minutes, return to initial conditions in 2 minutes, and re-equilibrate for 5 minutes
  • Flow Rate: 0.5 mL/min [4]
  • Injection Volume: 10 µL
  • Column Temperature: 25°C
  • Autosampler Temperature: 4°C

3.1.2 Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) [4]
  • Ionization Mode: Positive ion mode [4]
  • Nebulizer Gas: Nitrogen or compressed air
  • Drying Gas Flow: 10 L/min
  • Heater Temperature: 350°C
  • Nebulizing Pressure: 40 psi
  • Capillary Voltage: 4000 V
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: m/z 322.2 → 266.1 (quantifier) and m/z 322.2 → 218.1 (qualifier)
  • Collision Energy: Optimized for each transition (typically 15-25 eV)
Sample Preparation Protocol

3.2.1 Stock Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of concentration 1 mg/mL.
  • Store at -20°C when not in use; allow to reach room temperature before use.

3.2.2 Calibration Standard Preparation

  • Prepare a series of working solutions by appropriate dilution of the stock solution with diluent (acetonitrile:water, 50:50, v/v).
  • Prepare calibration standards at concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.
  • For method validation, prepare Quality Control (QC) samples at Low (30 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) concentrations.

3.2.3 Test Sample Preparation

  • For drug substance: Dissample docetaxel API in acetonitrile at approximately 1 mg/mL.
  • For formulated products: Extract docetaxel injection equivalent to 1 mg docetaxel in 10 mL acetonitrile.
  • Centrifuge at 10,000 rpm for 10 minutes and use the supernatant for analysis after appropriate dilution.
System Suitability Test

Prior to sample analysis, perform system suitability testing to ensure optimal instrument performance:

  • Inject six replicates of the medium concentration QC sample (200 ng/mL).
  • The %RSD of retention time should be ≤ 2.0%.
  • The %RSD of peak area should be ≤ 5.0%.
  • The signal-to-noise ratio for the lowest calibration standard should be ≥ 10:1.
  • The tailing factor for the analyte peak should be ≤ 2.0.

The experimental workflow for the LC-MS/MS analysis of this compound is systematically presented below:

G Start Start Analysis Prep Sample Preparation Weigh reference standard Prepare stock solution Dilute to working concentrations Start->Prep Step 1 LC Liquid Chromatography C18 Column (150×4.6mm, 3.5µm) Mobile Phase: 0.1% FA/ACN Gradient Elution Prep->LC Step 2 MS Mass Spectrometry ESI Positive Ion Mode MRM: m/z 322.2→266.1 Optimized Collision Energy LC->MS Step 3 Data Data Analysis Peak Integration Calibration Curve Quantification MS->Data Step 4 End Report Generation Data->End Step 5

Figure 1: LC-MS/MS Analysis Workflow for this compound

Method Validation

The analytical method for this compound should be thoroughly validated according to regulatory guidelines to ensure reliability, accuracy, and reproducibility.

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria for this compound | Parameter | Experimental Design | Acceptance Criteria | |---------------|------------------------|-------------------------| | Linearity | Calibration curve with 6 concentration levels (10-500 ng/mL) | Correlation coefficient (r²) ≥ 0.9990 | | Accuracy | Recovery studies at 3 QC levels (n=6) | Mean recovery 90-110% | | Precision |

  • Repeatability (n=6)
  • Intermediate precision (different days) | %RSD ≤ 5.0% | | Specificity | Resolution from docetaxel and other impurities | Resolution ≥ 2.0 | | LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 | LOQ: 10 ng/mL LOD: 3 ng/mL | | Robustness | Deliberate variations in LC conditions | Retention time %RSD ≤ 2.0% |
Forced Degradation Studies

Forced degradation studies provide critical information about the stability-indicating nature of the method and the behavior of this compound under various stress conditions.

4.2.1 Stress Conditions

  • Acidic Hydrolysis: Expose to 0.1M HCl at room temperature for 4 hours
  • Basic Hydrolysis: Expose to 0.1M NaOH at room temperature for 2 hours
  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 6 hours
  • Thermal Degradation: Heat at 80°C for 24 hours
  • Photodegradation: Expose to UV light (254 nm) for 48 hours

4.2.2 Evaluation Criteria

  • Peak Purity: Demonstrate homogeneity of this compound peak using photodiode array detection
  • Mass Balance: Account for ≥90% of initial analyte after degradation
  • Degradation Products: Identify and characterize major degradation products

The relationship between this compound and other relevant docetaxel impurities is illustrated below:

G Docetaxel Docetaxel API C43H53NO14 MW: 807.88 Imp4 This compound (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl- 4-phenyloxazolidine-5-carboxylic acid C17H23NO5, MW: 321.4 Docetaxel->Imp4 Degradation Pathway Imp23 Docetaxel Impurity 23 C52H59Cl6NO18 MW: 1198.7 Docetaxel->Imp23 Process-Related Impurity ImpC Docetaxel Impurity C 7-Epi-Docetaxel C43H53NO14 MW: 807.88 Docetaxel->ImpC Epimerization Degrad Degradation Products 10-Deacetyl Baccatin III 7-epi-10-deacetyl Baccatin III 7-epi-10-oxo-10-deacetyl baccatin III Docetaxel->Degrad Forced Degradation (Base, Oxidation, Heat)

Figure 2: Docetaxel Impurity Relationships and Formation Pathways

Results and Discussion

Analytical Characteristics

The developed LC-MS/MS method demonstrates excellent performance characteristics for the quantification of this compound. The method shows high sensitivity with a limit of quantification (LOQ) of 10 ng/mL, which is suitable for detecting trace levels of this impurity in docetaxel drug substance and formulated products. The linearity of the method has been verified over the concentration range of 10-500 ng/mL with a correlation coefficient (r²) of 0.9999±0.008, indicating a strong relationship between concentration and detector response. [4]

The specificity of the method has been confirmed through forced degradation studies, which demonstrate adequate separation of this compound from docetaxel itself, other process-related impurities, and degradation products. This is particularly important given the complex matrix of docetaxel formulations, which often contain polysorbate 80 as a solubilizer. [2] The method successfully resolves 7-epi docetaxel (a major degradation product) from placebo peaks, addressing a significant limitation of previously published methods. [2]

Regulatory Considerations

This compound is classified as a qualified reference standard with traceability to pharmacopeial standards (USP or EP) based on feasibility. [3] Regulatory guidelines require comprehensive characterization and control of impurities in drug substances and products to ensure patient safety. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide specific recommendations for the identification, qualification, and control of impurities in new drug substances and products.

The application of this LC-MS/MS method supports regulatory submissions including Abbreviated New Drug Applications (ANDAs) by providing reliable data on impurity levels throughout the product lifecycle. [3] The method is particularly valuable for stability studies, where it can detect and quantify changes in this compound levels under various storage conditions, supporting the establishment of appropriate shelf-life and storage recommendations.

Pharmaceutical Applications

The validated LC-MS/MS method for this compound has broad applications in pharmaceutical development and quality control:

  • Drug Substance Characterization: Profiling of impurity patterns in docetaxel active pharmaceutical ingredient (API) from different manufacturing batches and sources
  • Formulation Development: Monitoring impurity formation during formulation processes and storage of docetaxel injection products
  • Stability-Indicating Method: Tracking the formation of this compound and related compounds under various stress conditions
  • Comparative Studies: Assessing pharmaceutical equivalence between different docetaxel products, including innovator and generic formulations
  • Specification Setting: Establishing scientifically justified acceptance criteria for this compound in quality control testing

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for LC-MS/MS Analysis of this compound | Problem | Possible Cause | Solution | |-------------|-------------------|-------------| | Poor Peak Shape |

  • Column degradation
  • Inappropriate mobile phase pH
  • Sample solvent mismatch |
  • Replace guard column
  • Adjust pH to 3.0-4.0
  • Use weaker injection solvent | | Low Sensitivity |
  • Ion suppression
  • Source contamination
  • Incorrect MRM transitions |
  • Optimize sample cleanup
  • Clean ion source
  • Re-optimize MS parameters | | Retention Time Shift |
  • Mobile phase composition change
  • Column temperature fluctuation
  • Column aging |
  • Prepare fresh mobile phase
  • Maintain constant temperature
  • Replace column if necessary |
Important Technical Considerations
  • Sample Stability: this compound solutions should be prepared fresh or stored at -20°C for no more than one week to prevent degradation. [3]

  • Matrix Effects: When analyzing formulated products, the impact of excipients (particularly polysorbate 80) on ionization efficiency should be evaluated using post-column infusion studies. [2]

  • System Carryover: Implement adequate wash steps in the autosampler needle and injection valve to prevent carryover between injections, especially when analyzing high-concentration samples.

  • Quality Control: Include system suitability tests and quality control samples in each analytical batch to ensure ongoing method performance and data reliability.

Conclusion

The LC-MS/MS method described in this document provides a robust, sensitive, and specific approach for the detection and quantification of this compound in docetaxel drug substance and its formulations. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance characteristics including linearity, precision, accuracy, and specificity.

The application of this method supports pharmaceutical quality assessment throughout the product lifecycle, from early development to commercial manufacturing. By enabling accurate quantification of this compound at trace levels, the method contributes to ensuring the safety, efficacy, and quality of docetaxel-based pharmaceutical products, ultimately supporting their use in the treatment of various cancers.

References

NMR characterization of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Docetaxel Impurity 4

This compound, chemically specified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a known degradation product observed in docetaxel drug substance and its formulations [1] [2]. Its structure, with a molecular formula of C₁₇H₂₃NO₅ and a molecular weight of 321.4 g/mol, suggests the presence of distinct diastereotopic protons and carbons that are ideal for NMR characterization [2]. The comprehensive NMR profiling of this impurity is crucial for analytical method development, validation, and quality control in the commercial production of Docetaxel, ensuring compliance with regulatory standards for ANDA (Abbreviated New Drug Application) [2].

Experimental Protocol for NMR Characterization

Sample Preparation
  • Solvent Selection: Prepare a solution in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice should be based on the compound's solubility. The concentration should be sufficient for ¹³C-NMR (typically 20-50 mg in 0.6 mL).
  • Reference Standard: Add a internal standard, Tetramethylsilane (TMS), at approximately 0.1% v/v to calibrate the chemical shift scale to 0 ppm [3].
Data Acquisition Parameters

The following parameters are generalized for a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz). Specific pulse sequences are required for full structural elucidation [3].

Table 1: Key Data Acquisition Parameters for 1D and 2D NMR

Parameter ¹H-NMR ¹³C-NMR (BB-DEC) ¹³C-NMR (DEPT)
Pulse Sequence zg zgpg dept
Spectral Width 16 ppm 240 ppm 240 ppm
Number of Scans 16 512 256
Relaxation Delay 1-2 seconds 2 seconds 2 seconds
Center Frequency On water resonance On solvent resonance On solvent resonance
Essential 2D NMR Experiments

For unambiguous assignment, acquire the following 2D-NMR spectra:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled proton networks.
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For identifying direct C-H connections (protonated carbons).
  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range ¹H-¹³C couplings (typically 2-3 bonds), which is critical for assembling the molecular structure and confirming the oxazolidine ring and ester connectivity.

Computational NMR Prediction with ORCA

Computational chemistry can provide predicted NMR shifts for comparison with experimental data. The following protocol uses the ORCA software [4].

Input File Creation

Create a text file (e.g., input.inp) with the following content, which specifies the computational method, basis set, and the request for NMR property calculation.

Computational Workflow

The diagram below outlines the key steps for calculating chemical shifts.

G Start Start: Obtain 3D Structure A Geometry Optimization Start->A .xyz file B NMR Property Calculation A->B Optimized Structure C ORCA Output Analysis B->C Shielding Tensors (σ) End End: Compare δ_calc with δ_exp C->End δ_calc = σ_ref - σ

Data Processing
  • Reference Calculation: First, calculate the shielding tensors (σ_ref) for TMS (Tetramethylsilane) at the exact same level of theory as the target molecule [4].
  • Chemical Shift Calculation: Compute the chemical shifts (δ_calc) for this compound using the formula: δ_calc ≈ σ_ref - σ, where σ is the isotropic shielding constant for a given nucleus in the impurity [4].

Data Interpretation and Analysis

Interpret the experimental spectra by analyzing chemical shifts, coupling constants, and cross-peaks from 2D experiments. The predicted chemical shifts from the ORCA calculation serve as a guide for assigning the experimental spectrum.

Table 2: Expected ¹H-NMR Spectral Features for this compound

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity (J in Hz) Key Correlations in 2D NMR
Phenyl ring (C₂=CC=CC=C₂) 7.2 - 7.4 Complex multiplet HMBC to C4, C5 of oxazolidine
Oxazolidine H4 ~4.0 - 4.5 Doublet of doublets COSY to H5; HMBC to carbonyl, C2'
Oxazolidine H5 ~4.5 - 5.0 Doublet of doublets COSY to H4; HMBC to carboxylic carbon
t-Butyl (C(CH₃)₃) ~1.4 Singlet HMBC to carbonyl carbon (O-(C=O))
Oxazolidine gem-dimethyl (C(CH₃)₂) ~1.5 - 1.7 Two singlets HMBC to C2 of oxazolidine

Table 3: Expected ¹³C-NMR Chemical Shifts

Carbon Type Expected Chemical Shift (δ, ppm) DEPT Phase
Carboxylic Acid (COOH) 170 - 178 No peak (quaternary)
t-Boc Carbonyl (O-(C=O)) ~150 - 155 No peak (quaternary)
Phenyl Ring Carbons 120 - 140 CH (positive) and C (no peak)
Oxazolidine C2 ~80 - 85 No peak (quaternary)
Oxazolidine C4/C5 ~50 - 70 CH (positive)
t-Butyl C(CH₃)₃ ~28 - 30 CH₃ (positive)
Oxazolidine C(CH₃)₂ ~25 - 28 CH₃ (positive)

Recommended Workflow for Characterization

The following diagram summarizes the complete process from sample preparation to final reporting.

G S1 Sample Preparation S2 NMR Data Acquisition (1D, 2D Experiments) S1->S2 P1 Dissolve in deuterated solvent Add TMS reference P2 Run ¹H, ¹³C, COSY, HSQC, HMBC P3 Geometry optimization NMR shift calculation P4 Compare experimental and computed spectra P5 Document structure & characterization S3 Computational Modeling (ORCA) S2->S3 S4 Data Interpretation & Peak Assignment S3->S4 S5 Final Report S4->S5 P1->P2 P2->P3 P3->P4 P4->P5

Critical Notes and Troubleshooting

  • Conformer Sensitivity: NMR chemical shifts are highly sensitive to molecular conformation. For flexible molecules, it is advisable to perform a conformer search and calculate the Boltzmann-weighted average of the NMR properties for the entire ensemble to improve the accuracy of the prediction [4].
  • Solvent Effects: The use of a Polarizable Continuum Model (CPCM) in the ORCA input accounts for solvent effects, which is crucial for meaningful comparison with experimental data acquired in solution [4].
  • Level of Theory Consistency: The reference compound (TMS) and the target molecule (this compound) must be computed at the identical level of theory to ensure systematic errors cancel out in the final chemical shift calculation [4].

Conclusion

This document provides a detailed protocol for the comprehensive . By integrating experimental NMR techniques with computational quantum chemistry using ORCA, researchers can confidently assign the structure of this impurity. The provided workflow, parameter tables, and visualization tools are designed to ensure the generation of high-quality, reproducible data that is compliant with regulatory requirements for drug substance analysis [2].

References

Comprehensive Analytical Methods and Quality Control Protocols for Docetaxel Impurity 4: Application Notes for Researchers and Scientists

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Docetaxel Impurity 4

This compound, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a process-related impurity encountered during the synthesis and manufacturing of docetaxel, an important antineoplastic agent belonging to the taxoid family. As regulatory authorities worldwide emphasize thorough impurity profiling of pharmaceutical substances, comprehensive characterization and control of this compound has become essential for compliance with current Good Manufacturing Practices (cGMP) and abbreviated new drug application (ANDA) submissions. This impurity possesses a molecular weight of 321.4 g/mol with the molecular formula C₁₇H₂₃NO₅ and CAS registry number 153744-63-9 [1]. Implementation of robust analytical methods for its identification, quantification, and control is crucial to ensuring the safety, efficacy, and quality of docetaxel drug substances and their parenteral dosage forms.

The significance of controlling this compound stems from the criticality of docetaxel as a chemotherapeutic agent used in treating various cancers, including breast, lung, prostate, gastric, head and neck, and ovarian cancers [2]. As a semi-synthetic analogue of paclitaxel, docetaxel differs structurally by having a hydroxyl functional group at carbon 10 instead of an acetate ester and a tert-butyl substitution on the phenyl propionate side chain [3]. This compound is specifically relevant as it may originate from the synthetic intermediates or through degradation pathways, potentially affecting the final product's pharmaceutical quality if not adequately controlled within established thresholds.

Chemical Identification and Properties

This compound has been thoroughly characterized using modern analytical techniques to establish its identity and chemical properties. The compound exists as a white to off-white crystalline powder under standard conditions and is typically supplied with detailed characterization data compliant with regulatory guidelines [1]. The structural elucidation has been confirmed through spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy, providing researchers with reference data for comparative analysis during quality control testing.

Table 1: Chemical Identity Profile of this compound

Property Specification
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
CAS Registry Number 153744-63-9
Molecular Formula C₁₇H₂₃NO₅
Molecular Weight 321.4 g/mol
SMILES Notation O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C
HSN Code 38229010
Country of Origin India

The stereochemistry of this compound, particularly the (4S,5S) configuration, is critical as it may influence the chiral environment and chromatographic behavior during analytical method development. The compound contains both carboxylic acid and oxazolidine functional groups, which contribute to its polarity and ionization characteristics under different pH conditions. These structural attributes must be considered when developing chromatographic separation methods, especially in reversed-phase HPLC where the compound's polarity affects retention behavior and peak symmetry [1].

Analytical Method Development

HPLC-UV Method Parameters

The development of stability-indicating high-performance liquid chromatography (HPLC) methods for this compound requires careful optimization to separate it from other process-related impurities, degradation products, and formulation excipients. A validated method must demonstrate specificity, accuracy, precision, and robustness to reliably quantify this impurity in the presence of complex matrices. Based on published literature, the following HPLC conditions have been established as suitable for the separation and quantification of this compound [3]:

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient system comprising water, acetonitrile, and methanol
  • Gradient Program: Optimized to elute early-eluting degradants like 10-deacetylbacattin III (10-DAB) while achieving adequate separation of placebo peaks from all impurities
  • Flow Rate: 1.0-1.5 mL/min
  • Detection: UV detection at 232 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: Maintained at 25-40°C
  • Sample Temperature: Ambient (as specified for shipping and storage) [1]

The method optimization process specifically addresses the challenge of separating 7-epi-docetaxel (a major degradation product) from placebo peaks, which was found to co-elute at a relative retention time of 1.14 in previously published methods [3]. Introduction of methanol as an additional organic modifier in the mobile phase successfully resolved this issue by shifting the placebo peak away from the impurity peaks, thereby enabling accurate quantification.

Method Optimization Strategy

Method development followed a systematic approach to overcome the analytical challenges specific to docetaxel formulations. Preliminary trials utilizing different compositions of water and acetonitrile on various reversed-phase stationary phases (including ACE and X-Terra columns) failed to achieve adequate separation between placebo components and 7-epidocetaxel [3]. The key breakthrough came with the introduction of methanol as a third solvent in the mobile phase, which altered the selectivity sufficiently to resolve critical peak pairs. The gradient program was then carefully optimized to ensure elution of early-eluting degradants like 10-DAB while maintaining adequate separation of all impurities from placebo components throughout the chromatographic run.

The optimized method successfully addresses several limitations of previously published methodologies, including the lack of clarity in distinguishing impurity peaks from placebo components, potential merging of impurity and placebo peaks leading to underestimation, and interference from placebo components causing overestimation of impurities [3]. This comprehensive approach ensures that all drug-related impurities are accurately identified and quantified without interference from the formulation matrix, particularly polysorbate 80, which is commonly used as a solubilizer in docetaxel injections.

Experimental Protocols

Sample Preparation and Analysis Protocol

Materials: Docetaxel drug substance or formulation, this compound reference standard (CAS 153744-63-9), HPLC-grade acetonitrile, methanol, and water, volumetric flasks, pipettes, HPLC vials [1] [4].

Step-by-Step Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (typically acetonitrile:water 50:50 v/v) to obtain a primary stock solution of 100 μg/mL.

  • System Suitability Solution: Combine this compound with docetaxel and other known impurities at specified concentrations to verify chromatographic separation.

  • Test Solution Preparation: For drug substance analysis, accurately weigh docetaxel sample equivalent to 50 mg into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1 mg/mL. For formulation analysis, accurately transfer a representative volume of the injection concentrate equivalent to 50 mg docetaxel into a 50 mL volumetric flask, dilute with diluent, and mix well.

  • Placebo Solution: Prepare placebo solution containing all excipients at concentrations equivalent to the test formulation.

  • HPLC Analysis: Inject the prepared solutions according to the following sequence:

    • Blank (diluent)
    • System suitability solution
    • Placebo solution
    • Standard solution
    • Test solution
  • Chromatographic Conditions:

    • Column: C18 (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Gradient of water (A), acetonitrile (B), and methanol (C)
    • Gradient Program: Initial 0 min: 70% A, 20% B, 10% C; 0-20 min linear change to 50% A, 30% B, 20% C; 20-35 min linear change to 40% A, 40% B, 20% C; 35-50 min linear change to 20% A, 60% B, 20% C
    • Flow Rate: 1.2 mL/min
    • Detection: UV at 232 nm
    • Injection Volume: 10 μL
    • Column Temperature: 30°C
    • Run Time: 60 minutes
  • Data Analysis: Identify this compound peak in test solution by comparing retention time with standard. Calculate concentration using peak areas from standard injections.

System Suitability Testing Protocol

System suitability tests are critical to verify that the chromatographic system is adequate for the intended analysis. The following parameters must be evaluated before sample analysis [3] [5]:

  • Retention Factor (k): The peak for this compound should have a retention factor greater than 2.0.

  • Theoretical Plates (N): The docetaxel peak should exhibit more than 2000 theoretical plates.

  • Tailing Factor (T): Not more than 2.0 for docetaxel and impurity peaks.

  • Resolution (Rs): Resolution between this compound and the closest eluting peak should be not less than 2.0.

  • Relative Standard Deviation (RSD): Six replicate injections of standard solution should show RSD not more than 5.0% for peak area.

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G Start Start Analysis SP Standard Preparation Start->SP TP Test Sample Preparation Start->TP PP Placebo Preparation Start->PP SSA System Suitability Assessment SP->SSA TP->SSA PP->SSA Pass Suitable? SSA->Pass Pass->SP No HPLC HPLC Analysis Pass->HPLC Yes DA Data Analysis HPLC->DA End Report Generation DA->End

Method Validation Procedures

Validation of the analytical method for this compound follows ICH guidelines Q2(R1) to establish that the procedure is suitable for its intended purpose. The validation protocol encompasses the following parameters with corresponding acceptance criteria [3] [5]:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound

Validation Parameter Experimental Protocol Acceptance Criteria
Specificity Inject individually placebo, docetaxel, and Impurity 4 No interference at retention time of Impurity 4; Resolution ≥ 2.0
Linearity Prepare standard solutions at 5 concentration levels from LOQ to 150% of specification Correlation coefficient (r) ≥ 0.998
Accuracy (Recovery) Spike placebo with Impurity 4 at 3 levels (50%, 100%, 150% of specification) Mean recovery 90-110%
Precision (Repeatability) Analyze 6 preparations at 100% specification level RSD ≤ 5.0%
Intermediate Precision Perform on different days, different analysts, different instruments RSD ≤ 10.0%
Limit of Quantification (LOQ) Serial dilution of standard until signal-to-noise ratio ≈ 10:1 LOQ ≤ 0.2 μg/mL; Precision RSD ≤ 10%
Robustness Deliberate variations in flow rate, temperature, mobile phase composition Resolution ≥ 2.0; RSD ≤ 5.0%

The limit of quantification (LOQ) for this compound and other known impurities has been established to be less than 0.2 μg/mL, with recovery falling within the range of 90-110% [3]. The relative response factors of known impurities have been determined to facilitate accurate quantification, which is essential for correct impurity profiling. For unknown impurities, the relative response factor is assumed to be 1.0, unless otherwise justified.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method. Docetaxel samples are subjected to various stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative stress (3% H₂O₂), thermal stress (60°C), and photolytic stress [3]. Peak purity assessment using photodiode array detection confirms that the docetaxel peak remains homogeneous and pure in all analyzed stress samples, demonstrating that the method can effectively separate and quantify degradation products from the main peak.

Mass balance studies, calculated as the sum of assay value and total impurities, should approach 100% (typically 98-102%) to account for all degradation products. No considerable degradation is observed in docetaxel drug product under photolytic stress conditions, while significant degradation occurs under acid, base, and oxidative conditions, generating multiple degradation products that are adequately separated from this compound [3].

Quality Control Applications

Impurity Profiling and Control Strategy

Implementation of a robust control strategy for this compound is essential throughout the drug development and manufacturing process. The impurity should be monitored during stability studies, including long-term (25°C ± 2°C/60% RH ± 5% RH), accelerated (40°C ± 2°C/75% RH ± 5% RH), and stress conditions to establish the degradation kinetics and shelf-life of the drug product. Based on the toxicological assessment and maximum daily dose, appropriate specification limits should be established for this compound in accordance with ICH Q3B(R2) guidelines.

This compound can be used as reference standards for analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of docetaxel [1]. The product can be used as reference standards with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility. The impurity reference standard should be stored at ambient temperature, as specified by the shipping conditions, and protected from light and moisture to maintain stability [1].

Regulatory Considerations and Compliance

Pharmaceutical secondary standards for docetaxel, traceable to USP (Reference #1224551) and Ph. Eur. (Reference #Y0001133), are available and qualified as Certified Reference Materials, produced in accordance with ISO 17034 and ISO/IEC 17025 [4]. These standards provide a convenient and cost-effective alternative to the preparation of in-house working standards and ensure regulatory compliance during quality control testing.

For ANDA submissions, impurity profiling should include complete identification and quantification of all impurities above the identification threshold, along with adequate justification for the proposed specification limits. The method should be validated according to ICH guidelines, with particular emphasis on specificity to demonstrate separation from other process-related impurities and degradation products, including 7-epi-docetaxel, 10-deacetylbaccatin III, and other potential impurities listed in pharmacopeial monographs [2].

Conclusion

The comprehensive analytical methods and quality control protocols outlined in these application notes provide researchers and scientists with validated procedures for the identification, quantification, and control of this compound. The stability-indicating HPLC method, coupled with proper sample preparation techniques and system suitability criteria, ensures reliable determination of this critical impurity in both drug substance and parenteral dosage forms. Implementation of these protocols supports compliance with regulatory requirements and contributes to the overall quality assurance of docetaxel pharmaceutical products, ultimately ensuring patient safety and therapeutic efficacy.

References

Application Notes: Docetaxel Impurity 4 for ANDA Submissions

Author: Smolecule Technical Support Team. Date: February 2026

Docetaxel Impurity 4, chemically known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a key process-related impurity in the synthesis of Docetaxel [1]. Its primary application in Abbreviated New Drug Application (ANDA) submissions is to ensure the quality, safety, and efficacy of generic Docetaxel drug products.

Chemical and Regulatory Profile

The table below summarizes the core identification and regulatory data for this compound:

Property Description
CAS Number 153744-63-9 [1]
Molecular Formula C17H23NO5 [1]
Molecular Weight 321.4 g/mol [1]
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
Regulatory Role Used in analytical method development, validation (AMV), and Quality Control (QC) for ANDA submissions and commercial production [1].
HSN Code 38229010 [1]

This impurity is supplied as a characterized reference standard with data compliant with regulatory guidelines [1]. It is important to note that this compound is part of a broader family of related impurities and synthesis intermediates, such as the (4S,5R) configured isomer (CAS# 143527-70-2) and other oxazolidine-based compounds [2] [3].

Analytical Methodologies and Workflow

While the search results confirm the impurity's use in analytical method development and validation, they do not contain the detailed experimental protocols for specific techniques like HPLC. The general workflow for its application is outlined in the following diagram:

G cluster_acquisition Step 1: Reference Standard Acquisition cluster_method Step 2: Analytical Method Lifecycle cluster_control Step 3: Specification Setting & Control Start Start: ANDA Submission Impurity Assessment Acq1 Procure Qualified Reference Standard (e.g., this compound) Start->Acq1 Acq2 Verify Certificate of Analysis and Characterization Data Acq1->Acq2 Method1 Method Development & Forced Degradation Studies Acq2->Method1 Method2 HPLC Method Validation: Specificity, Linearity, LOD/LOQ Method1->Method2 Method3 Method Verification & Routine QC Testing Method2->Method3 Control1 Set Acceptance Criteria Based on ICH Guidelines Method3->Control1 Control2 Establish Specification in Drug Substance/Product Control1->Control2 End End: Data Inclusion in ANDA for Regulatory Review Control2->End

The workflow for using this compound in ANDA submissions.

For method development, specificity is critical to separate this compound from other potential impurities. The search results list numerous related substances, such as 2'-Epi Docetaxel, 7-epi-Docetaxel, and various oxidation products, which must be chromatographically resolved from the target impurity [4] [2] [3].

ANDA Submission & Regulatory Strategy

Incorporating this compound into your ANDA submission involves several key steps to ensure regulatory compliance:

  • Identification and Qualification: As a synthesized starting material or intermediate, this compound is typically classified as a process-related impurity. Its level must be monitored and controlled throughout the drug substance's shelf life. The impurity should be qualified according to ICH Q3B(R2) guidelines, providing safety data if its level exceeds the qualification threshold [1].
  • Use of Pharmacopeial Standards: While this compound itself may not be an official compendial standard, suppliers like SynZeal can sometimes provide "further traceability against pharmacopeial standards (USP or EP) ... based on feasibility" [1]. For overall drug product quality, using official USP Reference Standards for the main analyte and related compounds is highly recommended, as it "helps reduce the risk of ANDA rejection by the FDA" [5].
  • Stability Studies: this compound should be included in the stability-indicating method validation. You must demonstrate that the analytical method can accurately quantify this impurity in stability samples and that its levels remain within specified limits under recommended storage conditions.

Key Considerations for Implementation

  • Source and Documentation: Procure the impurity from a reliable supplier that provides a comprehensive Certificate of Analysis (COA) with supporting structural and purity data [1] [3].
  • Regulatory Landscape: Stay updated with the latest requirements. The USP's Pharmaceutical Analytical Impurities (PAI) catalog is continuously expanding, now containing over 1000 products to support comprehensive impurity testing [6].
  • Purpose-Limited Use: Remember that these impurity standards are "for analytical purpose only and not for human use" [1].

References

chromatographic separation of Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Docetaxel Impurity 4

The table below summarizes the key identifying information for this compound [1].

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Nature Process-related impurity and isomer [2]
Role Can be used as a reference standard for analytical method development, validation, and Quality Control (QC) [1]

Method Development and Optimization

A primary challenge in analyzing docetaxel injections is separating drug-related impurities from peaks originating from the formulation matrix, particularly the solubilizer polysorbate 80 [3]. A robust method must be stability-indicating, meaning it can adequately separate the active ingredient and its impurities from any degradation products and placebo components [3].

The workflow for developing and validating a suitable method can be summarized as follows:

G Start Method Development Start Goal Goal: Separate Impurities from Polysorbate 80 Start->Goal Column Stationary Phase: Reversed-Phase C18 Goal->Column MP Mobile Phase: Water, Acetonitrile, Methanol with volatile buffers (e.g., 0.05% TFA) Column->MP Gradient Optimize Gradient Program MP->Gradient Temp Consider Low Temperature (5-10°C) to prevent degradation Gradient->Temp Validation Method Validation Temp->Validation End QC Application Validation->End

Key Chromatographic Conditions

The following parameters, synthesized from general strategies in the search results, are critical for success:

  • Stationary Phase: A reversed-phase C18 column is standard. For better resolution of complex mixtures, especially with a large main component like docetaxel, columns with smaller particles (e.g., 3μm) can provide higher efficiency and theoretical plates [3] [4].
  • Mobile Phase: Use a mixture of water, acetonitrile, and methanol. The addition of methanol was found to be key in moving interfering placebo peaks away from critical impurities like 7-epi docetaxel [3]. For methods intended for preparative isolation, use volatile additives like 0.05% trifluoroacetic acid (TFA) to facilitate later solvent removal [5].
  • Temperature Control: If isolating the impurity for further characterization, operating the system at low temperatures (5-10°C) is crucial to minimize on-line degradation during the separation and collection process [5].

Detailed Experimental Protocol

Here is a detailed procedure for the analysis of Docetaxel Injection and its related substances, including Impurity 4.

Sample and Standard Preparation
  • Docetaxel Injection Sample: Dilute the docetaxel injection concentrate quantitatively with a suitable diluent (e.g., 13% ethanol in water or the mobile phase) to obtain a solution of approximately the target assay concentration (e.g., 1 mg/mL).
  • Placebo Solution: Prepare a solution containing all excipients (especially polysorbate 80) at the same concentration as in the sample solution.
  • Standard Solutions: Prepare system suitability solutions by spiking a known amount of docetaxel drug product with available impurity standards, including this compound, at a specified level (e.g., 0.5% with respect to the docetaxel concentration) to demonstrate resolution [3].
HPLC Instrumental Conditions

The following table outlines a generalized set of conditions based on method development insights. These should be optimized in the laboratory [3] [5].

Parameter Recommended Conditions
Instrument HPLC with PDA or UV-Vis Detector
Column C18 (e.g., 250 mm x 4.6 mm, 3 μm or 5 μm)
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile and Methanol (ratio may require optimization)
Gradient Program Optimized to elute early degradants (e.g., 10-DAB) and separate all impurities from placebo. Example: Start with a lower %B, ramp to a higher %B over 20-60 minutes.
Flow Rate 0.5 - 2.0 mL/min (analytical scale)
Column Temperature 20°C - 55°C (Use lower end if degradation is observed)
Detection Wavelength ~230 nm (typical for docetaxel)
Injection Volume 5 - 20 μL
Execution and Analysis
  • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
  • System Suitability: Inject the spiked standard solution. The method is considered suitable if the resolution (R) between the docetaxel peak and the closest eluting impurity (e.g., Impurity 4) is greater than 2.0. For a large main peak and a small, closely eluting impurity, a resolution of up to 4.0 or more may be necessary for accurate quantitation due to peak tailing and size disparity [4].
  • Sequence Run: Inject the placebo solution, standard solutions, and the test samples in sequence.
  • Peak Identification: Identify the peaks in the sample chromatogram by comparing them with the retention times of known standards and by overlaying the placebo chromatogram to exclude excipient-related peaks [3].

Troubleshooting and Critical Considerations

  • Co-elution with Excipients: If an impurity peak is suspected to co-elute with a placebo component (as was the case for 7-epi docetaxel in one method), further optimization of the mobile phase composition, gradient slope, or column temperature is required. Using a different batch or grade of polysorbate 80 can also help verify this interference [3].
  • Inadequate Resolution: If baseline separation is not achieved (R < 1.5), consider:
    • Adjusting pH: If the molecules have ionizable groups, pH is the most powerful tool for altering selectivity [4].
    • Changing Organic Modifier: Switching from acetonitrile to methanol, or adjusting their ratio, can significantly change selectivity [3].
    • Using a Different Column: Switching to a column with different surface chemistry (e.g., phenyl-hexyl) or a smaller particle size can improve efficiency and resolution [4].
  • On-Column Degradation: If unexpected peaks appear during analysis or preparative isolation, suspect degradation. Lowering the temperature of the autosampler, column compartment, and fraction collector to 5-10°C can effectively mitigate this [5].

References

how to separate Docetaxel Impurity 4 from other impurities

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Docetaxel Impurity 4

Understanding the impurity is the first step. This compound is a known process-related impurity with the following characteristics [1]:

  • Chemical Name: (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
  • Molecular Formula: C₁₇H₂₃NO₅
  • Molecular Weight: 321.4
  • CAS No.: 153744-63-9
  • Role: It is a key starting material or intermediate in the synthesis of Docetaxel and can be present in the final drug substance [2] [1]. Its structure is related to the chiral side chain of Docetaxel.

Analytical Methodologies for Impurity Separation

The primary technique for separating and quantifying Docetaxel impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following table summarizes two validated approaches relevant to impurity analysis.

Method Aspect Method for Docetaxel Injection Impurities [3] Chiral Method for Starting Material [2]
Objective Separate process & degradation impurities from Docetaxel and placebo (polysorbate 80) Determine enantiomeric purity of a key starting material (structurally related to Impurity 4)
Stationary Phase C18 column Chiralpak AD-H (250 mm × 4.6 mm)
Mobile Phase Gradient with Water, Acetonitrile, and Methanol n-Hexane, 2-propanol, Ethanol, Trifluoroacetic acid (97.5:1.5:1.0:0.15 v/v)
Key Achievement Resolved critical impurity 7-epi-Docetaxel from placebo interference Baseline resolution (R ≥ 4.0) between enantiomers within 30 minutes
Detection UV with PDA detector for peak purity UV at 215 nm

The workflow for developing and troubleshooting such a method generally follows a systematic path, which can be visualized below.

Start Start Method Development Column Select Stationary Phase Start->Column Mobile Optimize Mobile Phase (Gradient/Isocratic, pH, Modifiers) Column->Mobile Separate Achieve Baseline Separation Mobile->Separate Problem Separation Issues? Separate->Problem Validate Validate Method (Specificity, LOD/LOQ, etc.) Success Successful Method Validate->Success Problem->Validate Yes Troubleshoot Troubleshooting Phase Problem->Troubleshoot No Troubleshoot->Mobile

Frequently Asked Questions & Troubleshooting

Q1: Why is it critical to specifically separate impurities from formulation excipients? [3] A: Excipients like polysorbate 80 can produce multiple peaks in chromatography. If not properly separated, you risk:

  • Overestimation of Impurities: A placebo peak could be mistakenly quantified as a drug impurity.
  • Underestimation of Impurities: A genuine impurity peak co-eluting with a placebo peak might be missed. This is why a stability-indicating method that demonstrates separation of all known impurities from each other and from placebo components is mandatory [3].

Q2: What are common challenges when developing a method for Docetaxel impurities, and how can I address them? A: A major challenge noted in research is the co-elution of the critical degradation product 7-epi-Docetaxel with peaks from polysorbate 80 [3].

  • Solution: The method developed in [3] overcame this by introducing methanol as an additional organic modifier in the mobile phase and optimizing the gradient program. This successfully shifted the placebo peaks away from the impurity peaks.

Q3: My impurity peaks are tailing or show poor resolution. What can I adjust? A: While not explicitly mentioned for this compound, general HPLC troubleshooting steps include:

  • Modify Mobile Phase: Adjust the pH or the ratio of organic solvents (acetonitrile, methanol, water).
  • Use Mobile Phase Additives: Add small amounts of acids (like trifluoroacetic acid) or buffers to improve peak shape [2].
  • Adjust Temperature: Optimize the column temperature to enhance separation efficiency.

Q4: Where can I source official reference standards for quantification? A: Chemical suppliers like SynZeal offer this compound as a characterized reference standard, which can be used for analytical method development, validation, and quality control [1].

References

stability indicating method for Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Docetaxel Impurity 4: Specifications

The following table summarizes the available chemical and sourcing information for this compound.

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Use Analytical reference standard for method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production [1]
Supplier Notes Supplied with detailed characterization data; can be sourced for analytical purposes and is not for human use [1]

Stability-Indicating Method for Docetaxel

A stability-indicating method must accurately quantify the drug and its impurities, separating them from excipient peaks. The following workflow outlines the core development and validation process.

Method Development Method Development Analyze Placebo Analyze Placebo Method Development->Analyze Placebo Analyze Drug Substance Analyze Drug Substance Method Development->Analyze Drug Substance Critical Separation Critical Separation Optimize Mobile Phase/Column Optimize Mobile Phase/Column Critical Separation->Optimize Mobile Phase/Column Method Validation Method Validation Specificity/Specificity Specificity/Specificity Method Validation->Specificity/Specificity Linearity Linearity Method Validation->Linearity Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Robustness Robustness Method Validation->Robustness Identify Excipient Peaks Identify Excipient Peaks Analyze Placebo->Identify Excipient Peaks Identify Excipient Peaks->Critical Separation Identify Impurity Peaks Identify Impurity Peaks Analyze Drug Substance->Identify Impurity Peaks Identify Impurity Peaks->Critical Separation Optimize Mobile Phase/Column->Method Validation

Key Development Considerations
  • Addressing Polysorbate 80 Interference: Docetaxel injection often uses polysorbate 80 as a solubilizer, which produces peaks in chromatograms. A robust method must separate these excipient peaks from genuine drug impurities to avoid overestimation or underestimation of impurity levels [2].
  • Separating Critical Impurities: A major challenge is separating the degradant 7-epi-docetaxel from a polysorbate 80 peak. This was achieved by introducing methanol as an organic modifier in the mobile phase and optimizing the gradient program [2].
Example Chromatographic Conditions

While a specific method for Impurity 4 was not found, the following validated approaches for docetaxel provide a starting point for method development.

Method Purpose Column Mobile Phase Detection Key Point
Assay & Related Substances [2] C-18 Gradient with water, acetonitrile, and methanol Not Specified Developed specifically to separate impurities from polysorbate 80.
Docetaxel in Bulk Drug [3] C-8, 150 x 4.6 mm, 5µm Phosphate Buffer (20 mM, pH 3.5):Acetonitrile (55:45, v/v) UV @ 230 nm Isocratic method; validated for precision and accuracy.

Frequently Asked Questions

  • Why is it critical to characterize and control this compound? Using a qualified reference standard of this compound is essential for analytical method development and validation. It ensures that your method can accurately identify and quantify this specific impurity in the presence of the drug and other formulation components, which is a regulatory requirement for product quality control [1].

  • What is the biggest pitfall when developing an HPLC method for docetaxel injection? The most common pitfall is failing to account for interference from the formulation excipients, particularly polysorbate 80. If the method does not resolve impurity peaks from excipient peaks, you risk incorrect quantification—either reporting excipient peaks as impurities or missing impurities that are co-eluting with excipients [2].

  • My method shows unknown peaks. How can I determine if they are from the drug product or the placebo? You must perform a placebo control experiment. Inject the placebo formulation (containing all excipients except docetaxel) under the same analytical conditions. Any peaks in the drug product sample that are also present in the placebo sample are not drug-related impurities [2].

Troubleshooting Common HPLC Issues

  • Problem: Poor separation between impurities and excipient peaks.
    • Solution: Re-optimize the mobile phase composition and gradient profile. Incorporating methanol, as demonstrated in [2], can help shift the elution times of interfering placebo peaks.
  • Problem: Inconsistent retention times.
    • Solution: Ensure strict control of the mobile phase pH and column temperature. Use a sufficiently buffered mobile phase, as in the method that uses 20 mM phosphate buffer at pH 3.5 [3].

References

method validation for Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Docetaxel Impurity 4: Chemical Profile

For accurate identification and method development, the core chemical information for this compound is summarized in the following table.

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Role & Use Used as a reference standard for analytical method development, validation (AMV), Quality Control (QC), and commercial production of Docetaxel, including ANDA submissions [1].

Key Considerations for Method Validation

When developing and validating an HPLC method for Docetaxel that can separate and quantify Impurity 4, several factors are critical for success, especially when analyzing the drug product (injection).

  • Separation from Placebo: A major challenge is separating drug-related impurities from peaks arising from the formulation matrix. Docetaxel injection contains polysorbate 80 as a solubilizer, which produces peaks in chromatographic analysis. A robust method must be able to separate Impurity 4 and other degradants from these placebo peaks to avoid overestimation or underestimation of impurities [2].
  • Stability-Indicating Nature: The method must be stability-indicating, meaning it can accurately measure the active ingredient and its degradants without interference. This requires peak purity demonstration using a Photodiode Array (PDA) detector to confirm that the docetaxel peak is homogeneous and pure even in the presence of degradation products [2].
  • Method Optimization Strategy: One study overcame the challenge of a major degradant (7-epi docetaxel) co-eluting with a placebo peak by modifying the mobile phase. They introduced methanol as an additional organic modifier in a gradient program on a C-18 column. This successfully shifted the placebo peak away from the critical impurity [2].

Troubleshooting Common HPLC Issues

The table below addresses specific problems you might encounter.

Problem Potential Cause Suggested Solution
Unknown peak in formulation analysis at RRT 0.88, 0.90, or 1.51. Interference from polysorbate 80 (placebo) components [2]. Verify if the peak is present in a placebo-only sample. Optimize the mobile phase gradient to resolve placebo peaks from genuine impurities [2].
Major degradant (e.g., 7-epi docetaxel) merging with another peak. Insufficient chromatographic resolution [2]. Try different C-18 columns or adjust the mobile phase composition (e.g., incorporate methanol) to improve separation [2].
High background noise or drifting baseline in formulation analysis. Complex placebo matrix [2]. Ensure the method has been specifically validated for the formulation, including forced degradation studies with the placebo present [2].

Experimental Workflow for Method Validation

The following diagram outlines the key stages in developing and validating an HPLC method for impurity analysis.

Start Start Method Development A Understand Formulation Matrix (e.g., Polysorbate 80) Start->A B Obtain Authentic Impurity Standards (e.g., Impurity 4) A->B C Develop HPLC Method - Column (C-18) - Mobile Phase (ACN/MeOH/Water) - Gradient Program B->C D Forced Degradation Studies (Stress Drug Product) C->D E Assess Method Performance - Resolution from placebo - Peak Purity (PDA) - Specificity D->E F Validate the Method (As per ICH Q2(R1)) E->F End QC Release & Stability Testing F->End

Regulatory and Quality Standards

Adherence to regulatory guidelines is fundamental for method validation and quality control.

  • ICH Guidelines: The validation of analytical procedures should follow ICH Q2(R1) [3]. Furthermore, the control of impurities in new drug products is covered under ICH Q3B(R2), which sets thresholds for reporting, identifying, and qualifying impurities [3].
  • Quality of Generics: A comparative analysis of docetaxel generics found that many failed to meet the quality of the originator product, with issues including insufficient docetaxel content and high levels of impurities (nearly double in some cases) [3]. This underscores the importance of robust, validated methods to ensure generic product quality, safety, and efficacy.

FAQ for Technical Support

Q1: What is the primary use of this compound? It is primarily used as a certified reference standard for the analytical method development and validation required for the quality control of Docetaxel drug substance and product, particularly for regulatory submissions [1].

Q2: My method works for the drug substance but fails with the drug product (injection). Why? This is likely due to interference from the formulation excipients, most notably polysorbate 80. A method developed for the pure drug substance may not separate impurity peaks from the peaks of the placebo. You must optimize your method using the actual drug product formulation to demonstrate specificity [2].

Q3: Where can I source this compound? The impurity is available from several specialty chemical suppliers, such as SynZeal [1] and CymitQuimica [4], typically supplied for analytical or laboratory use only.

References

Troubleshooting Peak Purity Analysis for Docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

You may encounter these common issues during analysis:

Problem & Possible Cause Investigation & Solution

| Impurity peaks merging with placebo peaks [1] | Investigate: Check if the merging peak is 7-epi-docetaxel (RRT ~1.14). Inject placebo and impurity standards separately. Solution: Optimize the mobile phase. Introduce methanol as a modifier to shift placebo peaks away from critical impurities [1]. | | Placebo components falsely identified as impurities [1] | Investigate: Compare chromatograms of a placebo sample and the active drug product. Solution: Establish a method that separates all known drug impurities from peaks generated by polysorbate 80 and other excipients [1]. | | Overestimation of impurities due to interference [1] | Investigate: Review if placebo components elute near the drug or impurity peaks, inflating the apparent peak area. Solution: Method must demonstrate specificity, showing drug and impurity peaks are pure and resolved from all placebo peaks [1]. | | Drifting retention times affecting peak tracking [2] | Investigate: Check for mobile phase inconsistency, temperature fluctuations, or pump instability. Solution: Use a column oven, prepare mobile phase fresh, perform regular pump maintenance, and use an internal standard to normalize retention times as Relative Retention Time (RRT) [2]. |

Experimental Protocol: A Stability-Indicating HPLC Method for Docetaxel Injection

This method is designed to separate process-related impurities and degradants from placebo components [1].

  • Key Objective: Achieve baseline separation of 7-epi-docetaxel and other known impurities from the peaks of the formulation matrix, particularly polysorbate 80 [1].
  • Column: C18 reversed-phase column [1].
  • Mobile Phase: Utilize a gradient program with a mixture of water, acetonitrile, and methanol. The addition of methanol is critical to move interfering placebo peaks [1].
  • Detection: PDA or UV detector for peak purity verification [1].
  • System Suitability:
    • Peak Purity: Use a PDA detector to confirm that the docetaxel peak is homogeneous and pure under all stress conditions [1].
    • Resolution: Ensure resolution (Rs > 1.5) between 7-epi-docetaxel and the nearest placebo peak [1].
  • For Quantitative Accuracy:
    • Use authentic impurity standards to establish Relative Retention Times (RRT) and Relative Response Factors (RRF) for accurate quantification [1].
    • Confirm the Limit of Quantitation (LOQ) for docetaxel and its known impurities is ≤ 0.2 μg/mL [1].

The workflow below outlines the method development and validation process.

G Start Start: Method Development A Understand Formulation Matrix (e.g., Polysorbate 80) Start->A B Identify Critical Separation Pair (7-epi-docetaxel vs. Placebo) A->B C Optimize Mobile Phase (e.g., Add Methanol) B->C C->C  Re-optimize if needed D Establish Chromatographic Conditions (C18 Column, Gradient Elution) C->D E Validate the Method D->E F Routine Analysis with System Suitability Checks E->F

Key Technical Insights for Your Research

  • The Root of the Problem: Standard compendial-grade polysorbate 80 can contain impurities that catalyze the degradation of docetaxel, leading to higher levels of impurities like 7-epi-docetaxel. Using a high-purity grade of polysorbate 80 can significantly improve docetaxel recovery (up to 80% higher in stability studies) and reduce degradant formation [3].
  • The 7-epi-docetaxel Challenge: This epimer is a primary degradant and is a key marker for method performance. Its formation is favored in acidic/basic conditions and in the presence of electrophilic impurities in excipients [3].
  • Beyond HPLC - UPLC and QbD: For more robust and efficient methods, consider transitioning to UPLC (Ultra Performance Liquid Chromatography). Furthermore, employing an Analytical Quality by Design (QbD) approach helps systematically define the method's operational design space, ensuring robustness against minor variations in parameters [4].

References

optimizing HPLC gradient for Docetaxel Impurity 4 separation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Gradient Elution

For complex samples where components have a wide range of polarities, gradient elution is often necessary instead of isocratic elution [1]. It involves gradually changing the mobile phase composition from a "weaker" solvent to a "stronger" one over time, improving peak resolution and sharpness [1].

When to Use Gradient vs. Isocratic Elution [1]:

Factor Isocratic Elution Gradient Elution
Sample Complexity Simple mixtures with similar polarities Complex mixtures with varying polarities and retention
Run Time Shorter, but limited separation power Longer, but superior separation power
Baseline Stability Stable (constant composition) May drift due to changing solvent properties
Peak Shape Peaks may broaden over time Sharper peaks, especially for later-eluting compounds

Optimizing Your Gradient Method

A poorly optimized gradient can lead to co-elution, broad peaks, and baseline drift. The optimization process involves adjusting several key parameters.

Key Parameters for Optimization [1]:

Parameter Objective Consideration
Gradient Slope Balance resolution and runtime. Shallow slopes (e.g., 10% to 90% B in 30 min) offer better resolution. Steep slopes (e.g., 10% to 90% B in 5 min) shorten runtime but may compromise resolution [1].
Mobile Phase & Modifiers Ensure stable pH and good peak shape. Use buffers (e.g., phosphate, ammonium acetate). Adjust pH to affect analyte ionization (low pH for acids, high pH for bases). Ion-pairing agents (e.g., TFA) can help separate charged analytes [1].
Gradient Hold/Step Improve separation of specific peak groups. Introduce an isocratic hold or a step gradient at a specific organic percentage to resolve co-eluting peaks [1].
Column Re-equilibration Ensure retention time stability. Allow sufficient time (e.g., 1-2 column volumes) for the column to return to initial conditions before the next injection [1].

Troubleshooting Common HPLC Problems

Here are solutions to frequent issues encountered during gradient method development.

Pressure Problems [2] [3]:

Symptom Potential Cause Solution
High Pressure Blocked inlet frit or capillary. Backflush the column (if allowed), replace the guard column frit, or clean the injector [3].
Pressure Fluctuation Air in the pump, leaking piston seal, or faulty pump valve. Purge the pump, check for leaks, and replace seals or valves as needed [3].
No Pressure Major leak or large air bubble in the system. Check connections and seals for leaks; purge the pump to remove air [3].

Peak Shape Problems [2] [3]:

Symptom Potential Cause Solution
Peak Tailing (Common for basic compounds) Interaction with silanol groups on the silica stationary phase. Use a high-purity "Type B" silica column, reduce mobile phase pH, increase buffer concentration, or use a competing base like triethylamine (TEA) [2].
Peak Fronting Column overload, contaminated column head, or sample solvent too strong. Reduce injection volume or sample concentration; replace the guard cartridge; ensure sample is dissolved in a solvent weaker than the mobile phase [2].
Split Peaks Blocked frit, channel in the column, or large sample solvent strength mismatch. Backflush or replace the column; ensure the injection solvent is compatible with the mobile phase [3].

Retention & Baseline Problems [2] [1] [3]:

Symptom Potential Cause Solution
Retention Time Shifts Mobile phase composition change, leakage, insufficient column equilibration, or temperature fluctuation. Ensure fresh, accurately prepared mobile phase; check for system leaks; allow 10 column volumes for equilibration; use a column oven [3].
Baseline Drift (Gradient) UV-absorption of the changing mobile phase. Use UV-transparent solvents and modifiers for the wavelength you are using; match solvents in mobile phase A and B [1].
Noisy Baseline Contaminated mobile phase, air bubbles, or detector lamp issues. Use fresh, high-purity HPLC-grade solvents; degas mobile phase thoroughly; replace the detector lamp if old [3].

A Workflow for Method Development

The following diagram outlines a logical workflow for developing and optimizing your HPLC gradient method.

Start Start Method Development InitialScouting Run Initial Scouting Gradient (e.g., 5% to 95% Organic in 20 min) Start->InitialScouting AnalyzeRT Analyze Retention Times and Peak Distribution InitialScouting->AnalyzeRT NarrowRange Narrow Gradient Range around critical pairs AnalyzeRT->NarrowRange AdjustSlope Adjust Gradient Slope (Shallow for resolution, Steep for speed) NarrowRange->AdjustSlope CheckResults Check Resolution and Peak Shape AdjustSlope->CheckResults OptimizeMP Optimize Mobile Phase (Buffer, pH, Modifiers) CheckResults->OptimizeMP If issues persist Validate Validate Final Method CheckResults->Validate If separation is good OptimizeMP->CheckResults

Key Considerations for Docetaxel Impurities

While a specific method for docetaxel Impurity 4 was not found, the published research provides useful context:

  • Impurity Identification: During docetaxel process development, multiple impurities (polar and non-polar) are typically detected by HPLC and often require isolation and characterization using techniques like NMR and MPLC [4].
  • Chiral Separation: Some impurities or starting materials may be enantiomers, requiring a chiral stationary phase (e.g., Amylose-based) for separation [5].
  • General Method Conditions: Literature methods for taxanes like docetaxel often use reversed-phase C18 columns with a mobile phase of buffer (e.g., phosphate) and acetonitrile, detecting at wavelengths around 227 nm [6].

References

Detailed Experimental Protocol for Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed methodology for the analysis of docetaxel and its impurities, adaptable for targeting specific impurities like Impurity 4.

1. Sample Preparation

  • Formulation Sample: Dilute the docetaxel injection concentrate as per the manufacturer's instructions. The injectable formulation typically contains docetaxel dissolved in polysorbate 80 and supplied with an ethanol-water diluent [1].
  • Solid Phase Extraction (SPE) for Plasma: For biological samples, use SPE with CN (cyanopropyl) packing material. The process involves activating the column with methanol and acetonitrile, loading the plasma sample, washing with water and methanol/water, and eluting the taxanes with ethyl acetate. The eluent is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent (e.g., 40% acetonitrile) [2].

2. HPLC-UV Instrumentation and Conditions The core of the analysis is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. The following conditions have been proven effective [1] [2]:

Parameter Recommended Setting for Impurities Alternative for Plasma Assay [2]
Column C-18 Column [1] Purospher STAR RP-18e (3.0 x 125 mm, 3 µm)
Mobile Phase Gradient of water, acetonitrile, and methanol [1] Isocratic: 20 mM Phosphate Buffer (pH 3.0):Acetonitrile (57.5:42.5 v/v)
Flow Rate Optimized during gradient program [1] 0.8 mL/min
Column Temperature Not specified in sources 55°C
Detection Wavelength Not specified in sources 227 nm
Injection Volume Not specified in sources 90 µL

3. Method Validation To ensure the method is suitable for quantifying Impurity 4, the following validation parameters should be established, as demonstrated in the literature [1]:

  • Specificity: Confirm that the Impurity 4 peak is baseline separated from peaks of other known impurities, the main drug (docetaxel), and any placebo components (like polysorbate 80).
  • Limit of Quantification (LOQ): Demonstrate that the method can detect and quantify Impurity 4 at low levels. For related impurities, LOQ values of less than 0.2 µg/mL have been achieved [1].
  • Recovery: Perform spike-and-recovery experiments to ensure accuracy. A recovery range of 90–110% is typically acceptable [1].
  • Linearity and Range: Establish a linear calibration curve for Impurity 4 across the expected concentration range.
  • Peak Purity: Use a Photodiode Array (PDA) detector to confirm that the Impurity 4 peak is homogeneous and not co-eluting with any other substance.

Workflow for Troubleshooting Docetaxel Impurity Analysis

The following diagram illustrates the logical workflow for developing and troubleshooting an analytical method for docetaxel impurities, based on the key challenges and solutions.

Start Start: Develop/Validate Method for Docetaxel Impurities C1 Do impurity peaks overlap with placebo? Start->C1 C2 Is 7-epi-docetaxel separated from placebo? C1->C2 No A1 Optimize Mobile Phase: Introduce methanol and adjust gradient C1->A1 Yes C3 Is quantification accurate? C2->C3 Yes A2 Confirm separation using PDA peak purity tools C2->A2 No C4 Method Suitable C3->C4 Yes A3 Use authentic standards to establish RRT and RRF C3->A3 No A1->C2 A2->C3 A3->C4

Key Technical FAQs

Q1: Why is polysorbate 80 a major concern in quantifying docetaxel impurities? Polysorbate 80 is a non-ionic surfactant that is essential for formulating docetaxel injection due to the drug's poor water solubility [1]. However, it is a mixture of compounds that produces multiple peaks in a chromatogram. If the analytical method is not specific enough, these excipient peaks can either mask impurity peaks (leading to underestimation) or be misidentified as impurities (leading to overestimation) [1].

Q2: What is the significance of 7-epi-docetaxel in method development? 7-epi-docetaxel is a primary degradation product of docetaxel [1]. In several published methods, this critical impurity co-elutes with a peak from polysorbate 80, making accurate quantification impossible. Therefore, demonstrating a clear separation between 7-epi-docetaxel and all placebo peaks is a key benchmark for validating a suitable stability-indicating method [1].

Q3: Where can I find reference standards for docetaxel impurities? Pharmacopeial and commercial sources provide docetaxel impurity standards. For example, Docetaxel Impurity E (10-Deacetyl Baccatin III) is available as a European Pharmacopoeia (EP) Reference Standard [3]. Various other pharmacopeial and non-pharmacopeial impurities are listed by chemical suppliers [4].

References

comparative impurity profiles of generic vs original docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Quality & Impurity Profiles

A 2008 comparative analysis of 31 generic docetaxel formulations from 14 countries found significant quality variations when measured against the originator product (Taxotere) [1] [2] [3].

The table below summarizes the key analytical findings from this study:

Quality Parameter Originator (Taxotere) Generic Formulations (Findings)
Docetaxel Content As expected (100%) 21 out of 31 generics had content <90% of expected mass; 11 of these were <80% [1] [2].
Total Impurities Reference level 23 out of 31 generics had total impurity content >3.0%, nearly double the level found in Taxotere 20 mg [1] [2].
Unique Impurities Not present 33 impurities not found in the originator product were detected across the generic samples [1] [2].
Global Quality (Desirability Analysis) Reference None of the 31 generic formulations had composition characteristics similar to Taxotere [1] [2].

Experimental Protocol for Quality Analysis

The definitive 2008 study by Vial et al. used a clear and reproducible methodology [1] [2]:

  • Samples: 31 commercially available generic docetaxel formulations were purchased in 14 countries across Asia, Africa, the Middle East, and Latin America.
  • Chromatographic Analysis:
    • Technique: Reverse-phase liquid chromatography (RP-LC) with ultraviolet (UV) detection.
    • Measured Values: Levels of docetaxel and impurities (all chromatographic peaks above 0.05% were considered).
  • Other Tests: The pH of aqueous solutions of the formulations was also measured.
  • Quality Standards: A multicriteria desirability analysis was conducted based on standards defined by the International Conference on Harmonisation (ICH) guidelines and the US Pharmacopeia paclitaxel injection monograph.

This workflow can be visualized in the following diagram:

G cluster_analysis Analytical Phase SampleProcurement Sample Procurement AnalyticalMethod Chromatographic Analysis SampleProcurement->AnalyticalMethod 31 generic samples from 14 countries DataProcessing Data Processing & Evaluation AnalyticalMethod->DataProcessing Docetaxel content Impurity peaks (>0.05%) pH measurement FinalAssessment Quality Assessment DataProcessing->FinalAssessment Multicriteria desirability analysis vs. ICH/USP standards

Clinical Correlation of Impurities and Toxicity

Differences in pharmaceutical quality have been investigated for their potential clinical impact. A 2016 clinical study in Morocco compared toxicities between the originator and generic docetaxel in 81 patients [4] [5] [6].

The table below shows key clinical findings:

Clinical Outcome Originator Drug Generic Drugs Statistical Significance
Hematological Toxicity (Grade II+) 13.2% 32.6% p = 0.04 [4] [5]
Treatment Discontinuation (due to toxicity) 7.9% 39.5% p = 0.001 [4] [5]
Unusual Skin Toxicities 0% 17.6% (with a specific generic) p = 0.026 [4] [5]

However, a more recent 2020 prospective Spanish study involving 26 hospitals concluded that while there were statistically significant differences in the incidence of various adverse events (anemia, neuropathy, skin toxicity) between different docetaxel formulations, it was not possible to establish a clear correlation with the specific excipient composition or impurity content [7]. This indicates the relationship is complex and requires more research.

Key Takeaways for Professionals

  • Established Quality Discrepancies: Analytical data strongly suggests that a significant proportion of generic docetaxel products, particularly from certain international markets, may not meet the same pharmaceutical quality standards as the originator, exhibiting sub-potent drug strength and higher levels of impurities [1] [2] [3].
  • Potential Clinical Impact: Evidence links the use of some generic docetaxel formulations to an increased rate of specific toxicities (especially hematological and cutaneous) and higher treatment discontinuation rates, which could affect treatment efficacy and patient quality of life [4] [5].
  • Complexity of Causation: The direct causal pathway from a specific impurity to a clinical outcome is difficult to establish, as formulations differ in multiple excipients (like polysorbate 80 and ethanol) which may also contribute to toxicity profiles [7].

References

The Critical Role of Impurity Analysis in Regulatory Compliance

Author: Smolecule Technical Support Team. Date: February 2026

The analysis of impurities like Docetaxel Impurity 4 is not an isolated task but a fundamental part of a larger quality framework. Regulatory authorities mandate that all drug products be tested with stability-indicating methods that can accurately separate and quantify all drug-related impurities from the peaks of the formulation matrix (excipients) [1]. Failure to do so can lead to:

  • Overestimation of Purity: If placebo components are mistakenly counted as impurities.
  • Underestimation of Impurities: If a critical impurity co-elutes with and is hidden by a placebo peak [1].

This is particularly relevant for Docetaxel injection, which uses polysorbate 80 as a solubilizer. This excipient produces its own peaks in chromatographic analysis, which must be separated from all Docetaxel-related impurities for an accurate assessment [1]. The goal of method development is to create an HPLC assay where all known process-related and degradation impurities are baseline separated from each other and from any interfering placebo peaks.

Experimental Protocol for Analysis

The following workflow and methodology detail how this compound and related substances are typically analyzed to meet regulatory standards.

cluster_workflow HPLC Analysis Workflow cluster_method Key Method Parameters (Example) start Start: Analytical Method for Docetaxel Impurities step1 1. Sample Preparation start->step1 step2 2. HPLC Instrument Setup step1->step2 step3 3. Chromatographic Separation step2->step3 step4 4. Data Analysis & Quantification step3->step4 param1 Column: Reversed-Phase C-18 step3->param1 param2 Mobile Phase: Gradient of Water, Acetonitrile, Methanol step3->param2 param3 Detection: UV/PDA Detector step3->param3 param4 Goal: Separate 7-epi-Docetaxel from Polysorbate 80 peaks step3->param4

Based on the literature for evaluating Docetaxel injection quality, the core experimental protocol is as follows [1]:

1. Instrument and Column:

  • Technique: High-Performance Liquid Chromatography (HPLC).
  • Column: Reversed-phase C-18 column.
  • Detector: Photo-Diode Array (PDA) or UV detector for peak purity confirmation.

2. Key Method Parameters:

  • Mobile Phase: A gradient elution program using a mixture of water, acetonitrile, and often methanol is critical. The addition of methanol helps to shift the retention time of the polysorbate 80 placebo peaks, successfully separating them from critical impurities like 7-epi-Docetaxel [1].
  • Flow Rate & Column Temperature: Optimized for best separation and efficiency.

3. Sample Preparation:

  • The Docetaxel injection sample is prepared in an appropriate solvent.
  • The sample is spiked with known impurity standards, including this compound, to confirm their relative retention times (RRT) and response factors.

4. Data Analysis and Validation:

  • Relative Response Factors (RRF): Established for all known impurities to enable accurate quantification [1].
  • Limit of Quantification (LOQ): Demonstrated to be sufficiently sensitive, typically less than 0.2 μg/mL for Docetaxel and its known impurities [1].
  • Peak Purity: Verified using the PDA detector to ensure that the main Docetaxel peak and impurity peaks are pure and not co-eluting with any other substance [1].

Comparison with Other Docetaxel Impurities

Docetaxel has several known impurities and degradation products. The table below compares this compound with other key impurities to provide context for its role in quality control.

Impurity Name CAS Number Key Characteristics Primary Role in Regulatory Compliance
This compound 153744-63-9 [2] Process-related impurity; Chemical synthon [2] Reference standard for monitoring a specific process-related impurity in the drug substance [2].
Docetaxel Impurity E (10-Deacetylbaccatin III) 32981-86-5 [3] Starting material or degradation product; Official EP Reference Standard [3] Pharmacopoeial standard for identification and quantification of this specific impurity as per European Pharmacopoeia methods [3].
7-Epi-docetaxel (Docetaxel Impurity C) 153381-68-1 [4] Major degradation product; isomer of Docetaxel [4] Critical for stability testing; methods must separate it from polysorbate 80 peaks to avoid inaccurate results [1].

Key Takeaways for Professionals

For researchers and drug development professionals, the essential points are:

  • Defined Role: this compound is a specific chemical entity used as a chromatographic reference standard, primarily for process-related impurity profiling [2].
  • Method is Paramount: Regulatory compliance hinges on a fully validated, stability-indicating HPLC method that can separate all impurities—both process-related and degradation-formed—from the drug itself and the formulation matrix [1].
  • Context Matters: The significance of an impurity is linked to its origin (process vs. degradation) and its potential impact on safety and efficacy. Degradation products like 7-Epi-docetaxel often require intense monitoring during stability studies [1] [4].

References

comparison of Docetaxel Impurity 4 with other docetaxel impurities

Author: Smolecule Technical Support Team. Date: February 2026

A Closer Look at Docetaxel Impurity IV

The impurity most fitting the description of "Impurity 4" was isolated and characterized in a foundational 2006 study [1]. It was the fourth impurity eluted during HPLC analysis and was one of two non-polar impurities detected [1].

  • Structural Identification: Through 1D/2D NMR and single-crystal X-ray diffraction (XRD), Impurity IV was identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester [1]. It is an isomer of the starting material used in docetaxel synthesis [1].
  • Origin: The formation of Impurity IV is considered process-related, arising during the semi-synthetic manufacturing process of docetaxel [1].

Comparison of Docetaxel Impurities

The table below summarizes the characteristics of Impurity IV and other major docetaxel impurities from the same study for comparison [1].

Impurity Name Type Relative Polarity Identified Structure Origin
Impurity I Polar Polar 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester Process-related [1]
Impurity II Polar Polar 2'-epi docetaxel Process-related [1]
Impurity III Non-polar Non-polar 7-epi docetaxel Process-related [1]
Impurity IV Non-polar Non-polar 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester Process-related (isomer) [1]

Experimental Protocols for Impurity Analysis

The identification and characterization of these impurities involve sophisticated analytical techniques. Here is a summary of the key methodologies used in the referenced research.

Isolation of Impurities
  • Method: Medium Pressure Liquid Chromatography (MPLC) [1].
  • Workflow: The impurities were first detected by HPLC during process development. They were then isolated from the crude docetaxel mixture using MPLC for further structural analysis [1].
Structural Elucidation
  • Primary Techniques:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR were used to determine the molecular structure and confirm stereochemistry [1].
    • Single-Crystal X-ray Diffraction (XRD): Impurity IV was crystallized, and its precise three-dimensional structure was solved using XRD, providing definitive structural confirmation [1].

The workflow for the isolation and characterization of these impurities can be summarized as follows:

Start Crude Docetaxel Mixture HPLC HPLC Analysis Start->HPLC MPLC Impurity Isolation via MPLC HPLC->MPLC NMR Structural Elucidation (1D & 2D NMR) MPLC->NMR XRD Crystallization & X-ray Diffraction MPLC->XRD Identified Identified Impurity NMR->Identified XRD->Identified

Importance in Pharmaceutical Quality Control

Understanding and controlling these impurities is critical for drug safety and efficacy.

  • Impact on Generic Drugs: Studies have shown that many generic docetaxel formulations have higher levels of impurities than the originator product (Taxotere). One analysis found that 74% of generics had total impurity content nearly double that of Taxotere, and 33 unique impurities not present in the originator were detected [2].
  • Clinical Relevance: The presence of excessive or unknown impurities can have clinical consequences. Differences in impurity profiles and excipients between generic and originator docetaxel have been linked to a significantly higher incidence of hematological toxicity and treatment discontinuation in clinical practice [3].

References

Docetaxel Impurity 4: Basic Profile and Application

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Docetaxel Impurity 4, which is primarily offered by chemical suppliers as a reference standard.

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Primary Application For analytical method development, validation (AMV), and Quality Control (QC) during the commercial production or Abbreviated New Drug Application (ANDA) for Docetaxel [1].
Regulatory Traceability Can be provided against pharmacopeial standards (e.g., USP, EP) based on feasibility [1].

Analytical Methods for Docetaxel Impurity Analysis

A prevalent and advanced technique for analyzing impurities in Docetaxel, including Impurity 4, is High-Performance Liquid Chromatography (HPLC). The following table outlines the general approach and key considerations for developing a stability-indicating method, as detailed in a relevant study [2].

Aspect Methodological Detail
Core Technique Stability-indicating HPLC method for assay and impurities [2].
Key Challenge Separating drug-related impurities (like 7-epi Docetaxel) from interference peaks caused by formulation excipients, particularly Polysorbate 80 [2].
Method Optimization Use of a C-18 column and optimization of the mobile phase gradient with multiple organic modifiers (e.g., acetonitrile and methanol) to achieve clear separation [2].
Validation Parameters Establishing Relative Response Factors (RRFs) for accurate quantification and determining a Limit of Quantitation (LOQ) for known impurities (typically <0.2 μg/mL) [2].

A Pathway for Effective Quality Control

The following diagram illustrates a logical workflow for establishing a quality control process for Docetaxel impurities, integrating the information from the search results.

Start Start: Establish QC for Docetaxel Impurities Step1 Acquire Certified Reference Standards Start->Step1 Step2 Develop Stability-Indicating HPLC Method Step1->Step2 Step3 Validate Method: -Specificity vs. Excipients -LOQ/LOD -RRF Step2->Step3 Step4 Routinely Monitor Impurities Against Acceptance Criteria Step3->Step4 End Ensure Drug Product Quality & Safety Step4->End

References

regulatory guidelines for Docetaxel Impurity 4 control

Author: Smolecule Technical Support Team. Date: February 2026

Docetaxel Impurity 4 Profile

The table below summarizes the key identification and characterization data for this compound.

Property Description
Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number 153744-63-9 [1]
Molecular Formula C₁₇H₂₃NO₅ [1]
Molecular Weight 321.4 g/mol [1]
Role & Use Used as a reference standard for analytical method development, validation (AMV), Quality Control (QC), and commercial production, particularly for Abbreviated New Drug Applications (ANDA) [1].

Control and Analysis of Docetaxel Impurities

A primary concern in controlling impurities for Docetaxel injection is separating drug-related impurities from peaks originating from the formulation's placebo matrix, particularly polysorbate 80 [2]. Failure to do so can lead to overestimation or underestimation of impurity levels [2].

  • Critical Separation Challenge: A major degradant of Docetaxel, 7-epi Docetaxel, was found to co-elute with a placebo peak in some analytical methods, highlighting the need for highly specific stability-indicating methods [2].
  • Method Optimization: Research indicates that optimizing HPLC methods, sometimes by introducing a second organic modifier like methanol, is necessary to adequately separate all known impurities and degradants from each other and from the placebo components [2].

The following diagram illustrates the core workflow for developing a stability-indicating method that can accurately quantify this compound and other related substances.

G start Start: Develop HPLC Method a Understand Formulation Matrix (e.g., Polysorbate 80) start->a b Identify Potential Impurities & Degradants a->b c Optimize Mobile Phase & Gradient b->c d Validate Method Specificity c->d d->c Fail (Re-optimize) e Establish Relative Response Factors d->e Pass f Determine LOQ/LOQ e->f end Routine QC Analysis f->end

Experimental Protocol for Impurity Analysis

The table below outlines key steps for the analytical method used to control impurities in Docetaxel injection, based on the search results.

Experimental Step Description & Purpose
Method Development Develop a stability-indicating HPLC method capable of separating process-related impurities, degradation products, and peaks from the formulation matrix (e.g., polysorbate 80) [2].
Specificity Check Demonstrate that the method can separate all known impurities from each other and from placebo peaks. Use techniques like spiking studies and Peak Purity analysis using a Photodiode Array (PDA) detector [2].
Quantification Use authentic impurity standards to establish Relative Retention Times (RRT) and Relative Response Factors (RRF) for accurate quantification of known impurities [2].
Sensitivity Determine the Limit of Quantification (LOQ) for Docetaxel and its known impurities. The LOQ should be sufficiently low, typically below 0.2 μg/mL, to detect impurities at the required reporting threshold [2].

Summary and Research Considerations

To summarize the key findings:

  • This compound is a specified compound with a clear chemical structure and is used as a critical reference standard in drug quality control [1].
  • Accurate analysis requires advanced, stability-indicating HPLC methods that can distinguish true drug impurities from interfering signals from the formulation's excipients [2].

For your research, I suggest focusing on the following areas:

  • Consult Pharmacopeial Monographs: For definitive regulatory guidelines, the most authoritative sources are the official monographs in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), which should specify the acceptance criteria and control methods for all specified impurities, including Impurity 4 [1] [3] [2].
  • Procure Certified Standards: As indicated by suppliers, using certified reference standards like this compound is essential for method validation and ensuring accurate quantification [1].

References

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Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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